An In-Depth Technical Guide to (2S)-2-(methylamino)pentanoic Acid for Researchers and Drug Development Professionals
This guide provides a comprehensive overview of the chemical properties, synthesis, analysis, and applications of (2S)-2-(methylamino)pentanoic acid, a molecule of significant interest in the fields of biochemical resear...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a comprehensive overview of the chemical properties, synthesis, analysis, and applications of (2S)-2-(methylamino)pentanoic acid, a molecule of significant interest in the fields of biochemical research and pharmaceutical development. Known commonly as N-Methyl-L-norvaline, this non-proteinogenic amino acid has garnered attention for its role as a potent arginase inhibitor and its potential as a building block in novel therapeutics. This document is intended to serve as a technical resource for researchers, scientists, and professionals engaged in drug discovery and development, offering both foundational knowledge and practical insights.
Introduction: The Significance of N-Methyl-L-norvaline
(2S)-2-(methylamino)pentanoic acid is a chiral α-amino acid derivative of L-norvaline, characterized by the presence of a methyl group on the alpha-amino nitrogen. This seemingly minor structural modification has profound implications for its biological activity and physicochemical properties. The N-methylation of amino acids is a key strategy in medicinal chemistry to enhance metabolic stability, improve membrane permeability, and modulate the conformational properties of peptides and small molecules.[1]
N-Methyl-L-norvaline has emerged as a valuable tool in various research areas, including its use as a substrate in enzyme assays to study kinetics and mechanisms.[2][3] In the realm of drug development, it serves as a crucial building block for the synthesis of novel pharmaceuticals, particularly those targeting metabolic disorders.[2][3] Its application extends to neuroscience, where it is explored as a potential modulator of neurotransmitter systems, and to protein engineering for designing peptides with enhanced stability and function.[2][3]
A primary mechanism through which N-Methyl-L-norvaline exerts its biological effects is through the potent inhibition of arginase, an enzyme that plays a critical role in the urea cycle by converting L-arginine to urea and L-ornithine.[2][3] By inhibiting arginase, N-Methyl-L-norvaline can increase the bioavailability of L-arginine, a substrate for nitric oxide synthase (NOS). This modulation of nitric oxide (NO) production is a key area of investigation for its potential therapeutic applications in cardiovascular diseases where enhanced vascular function is desired.[2][3]
This guide will delve into the detailed chemical and physical properties of N-Methyl-L-norvaline, provide insights into its synthesis and spectral characterization, discuss its reactivity and stability, and explore its current and potential applications in greater detail.
Note: Some data points are for the parent compound L-norvaline and are provided as an estimate.
Synthesis and Stereochemistry
The synthesis of (2S)-2-(methylamino)pentanoic acid typically starts from its parent amino acid, L-norvaline, preserving the inherent stereochemistry at the α-carbon. The most common and efficient method for the N-methylation of α-amino acids is reductive amination.
Synthetic Pathway: Reductive Amination
This pathway involves the reaction of the primary amine of L-norvaline with an aldehyde (formaldehyde) to form a transient imine or Schiff base, which is then reduced in situ to the secondary amine by a reducing agent such as sodium borohydride or sodium cyanoborohydride.
An In-depth Technical Guide to the Role of L-Norvaline in Metabolic Pathways
A Senior Application Scientist's Synthesis of Mechanism, Application, and Protocol This guide provides a comprehensive technical overview of L-norvaline, a non-proteinogenic amino acid, and its significant role in modula...
Author: BenchChem Technical Support Team. Date: February 2026
A Senior Application Scientist's Synthesis of Mechanism, Application, and Protocol
This guide provides a comprehensive technical overview of L-norvaline, a non-proteinogenic amino acid, and its significant role in modulating key metabolic pathways. While the related compound, N-methyl-L-norvaline, is recognized as a derivative, the vast body of scientific literature focuses on L-norvaline as a potent modulator of arginine metabolism.[1][2] This document is structured to provide researchers, scientists, and drug development professionals with a deep understanding of L-norvaline's mechanism of action, its therapeutic and toxicological profiles, and detailed protocols for its study.
Introduction to L-Norvaline: A Modulator of Arginine Metabolism
L-norvaline is a structural isomer of the branched-chain amino acid valine.[3] Unlike the 20 canonical amino acids, L-norvaline is not incorporated into proteins during translation.[4] Its significance in metabolic studies stems from its potent inhibitory effect on the enzyme arginase.[4][5] Arginase is a critical enzyme in the urea cycle, responsible for the hydrolysis of L-arginine to L-ornithine and urea.[6] By inhibiting arginase, L-norvaline effectively increases the bioavailability of L-arginine for other metabolic pathways, most notably the production of nitric oxide (NO) by nitric oxide synthase (NOS).[4][7][8] This mechanism forms the basis of L-norvaline's therapeutic potential in a range of physiological and pathological conditions.[4][9]
Core Metabolic Pathway Involvement: The Arginine-NO Axis
The primary metabolic influence of L-norvaline is centered on the competition for L-arginine between two key enzymes: arginase and nitric oxide synthase (NOS).
The Urea Cycle and Arginase
The urea cycle is a vital metabolic pathway that occurs primarily in the liver and, to a lesser extent, in the kidneys. Its main function is to convert toxic ammonia, a byproduct of amino acid catabolism, into urea for excretion.[6] Arginase catalyzes the final step of this cycle, breaking down L-arginine.[6] There are two isoforms of arginase: Arginase I, which is cytosolic and highly expressed in the liver, and Arginase II, which is mitochondrial and found in various tissues, including the kidneys and brain.[10]
Mechanism of Arginase Inhibition by L-Norvaline
L-norvaline acts as a competitive inhibitor of arginase.[4] Its linear side chain allows it to bind to the active site of the enzyme, preventing the binding of L-arginine.[6] This inhibition reduces the conversion of L-arginine to ornithine and urea, thereby conserving the intracellular pool of L-arginine.[6][7]
Impact on Nitric Oxide (NO) Synthesis
Nitric oxide is a crucial signaling molecule involved in numerous physiological processes, including vasodilation, neurotransmission, and immune responses.[10] It is synthesized from L-arginine by the action of nitric oxide synthase (NOS). There are three main isoforms of NOS: endothelial NOS (eNOS), neuronal NOS (nNOS), and inducible NOS (iNOS). By increasing the availability of L-arginine, L-norvaline indirectly promotes the synthesis of NO.[4][8] This enhanced NO production is the primary mechanism behind many of L-norvaline's observed physiological effects.[9]
Caption: L-Norvaline's mechanism of action.
Therapeutic Implications and Toxicological Profile
The ability of L-norvaline to enhance NO production has led to its investigation for various therapeutic applications. However, concerns regarding its potential toxicity have also been raised.
Therapeutic Potential
Cardiovascular Health: By promoting NO-mediated vasodilation, L-norvaline may improve blood flow and has been studied for its potential antihypertensive effects.[4][9]
Neuroprotection: Studies in animal models of Alzheimer's disease suggest that L-norvaline can reduce β-amyloid plaques, suppress neuroinflammation, and improve cognitive function.[11][12] This is attributed to both enhanced cerebral blood flow and other neuroprotective pathways.[10]
Wound Healing and Fibrosis: L-norvaline has been investigated for its potential to treat conditions like pulmonary fibrosis by attenuating inflammation and fibrosis.[4]
Athletic Performance: It is a common ingredient in sports supplements, purported to enhance muscle pumps and endurance by increasing blood flow to skeletal muscles.[8][13]
Toxicological Profile and Controversies
While preclinical studies have shown therapeutic promise, some in vitro studies have reported potential cytotoxicity.[4] One study demonstrated that L-norvaline could decrease cell viability and cause mitochondrial dysfunction in neuroblastoma cells at concentrations as low as 125 µM.[14][15] However, critics argue that these concentrations may not be physiologically relevant, and in vivo models have shown tolerance at lower doses.[4][16] For instance, the concentration of L-valine in the cerebrospinal fluid of healthy individuals is around 20 µM, significantly lower than the cytotoxic concentrations of L-norvaline reported in vitro.[17] Further research is needed to fully elucidate the safety profile of L-norvaline in humans, especially with long-term use.[16]
Experimental Protocols for Studying L-Norvaline's Effects
To facilitate further research, this section provides detailed methodologies for key experiments.
In Vitro Arginase Activity Assay
This protocol describes a colorimetric assay to measure arginase activity in cell lysates and assess the inhibitory potential of L-norvaline.
Principle: Arginase activity is determined by measuring the amount of urea produced from the hydrolysis of L-arginine. Urea is detected colorimetrically after reaction with α-isonitrosopropiophenone.
Materials:
Cell lysis buffer (e.g., 10 mM Tris-HCl, pH 7.4, with protease inhibitors)
L-arginine solution (0.5 M, pH 9.7)
Arginase activation solution (10 mM MnCl2 in 50 mM Tris-HCl, pH 7.5)
Urea standards
Acid mixture (H2SO4:H3PO4:H2O at 1:3:7 ratio)
α-isonitrosopropiophenone solution (9% in absolute ethanol)
96-well microplate and reader
Procedure:
Lysate Preparation: Lyse cells in lysis buffer and centrifuge to collect the supernatant. Determine protein concentration using a standard assay (e.g., BCA).
Enzyme Activation: In a 96-well plate, add 25 µL of cell lysate and 25 µL of arginase activation solution. Incubate at 55°C for 10 minutes.
Arginine Hydrolysis: Add 25 µL of L-arginine solution to initiate the reaction. Incubate at 37°C for 60 minutes.
Reaction Termination: Stop the reaction by adding 400 µL of the acid mixture.
Color Development: Add 25 µL of α-isonitrosopropiophenone solution. Incubate at 100°C for 45 minutes.
Measurement: Cool the plate to room temperature for 10 minutes and measure the absorbance at 540 nm.
Quantification: Calculate urea concentration based on the standard curve. Arginase activity is expressed as µmol of urea produced per minute per mg of protein.
Inhibition Assay: To test L-norvaline, pre-incubate the activated lysate with varying concentrations of L-norvaline for 15 minutes before adding the L-arginine solution.
Caption: Workflow for in vitro arginase activity assay.
Measurement of Nitric Oxide Production in Cell Culture
This protocol uses the Griess reagent to quantify nitrite, a stable and nonvolatile breakdown product of NO, in cell culture supernatants.
Principle: The Griess reagent system is a two-step diazotization reaction in which acidified nitrite produces a nitrosating agent, which then reacts with sulfanilic acid to produce a diazonium ion. This ion is then coupled with N-(1-naphthyl)ethylenediamine to form a colored azo derivative which can be measured colorimetrically.
Materials:
Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
Sodium nitrite standards
Cell culture medium and supplements
96-well microplate and reader
Procedure:
Cell Culture and Treatment: Plate cells at a suitable density and allow them to adhere. Treat cells with L-norvaline and/or an inflammatory stimulus (e.g., lipopolysaccharide for macrophages) for the desired time.
Sample Collection: Collect the cell culture supernatant.
Griess Reaction: In a 96-well plate, add 50 µL of supernatant and 50 µL of Griess Reagent Component A. Incubate for 10 minutes at room temperature, protected from light.
Color Development: Add 50 µL of Griess Reagent Component B. Incubate for another 10 minutes at room temperature, protected from light.
Measurement: Measure the absorbance at 540 nm.
Quantification: Determine the nitrite concentration in the samples by comparison with a sodium nitrite standard curve.
In Vivo Studies in Animal Models
This section provides a general framework for studying the effects of L-norvaline in a murine model of Alzheimer's disease.
Model: Triple-transgenic (3xTg-AD) mice harboring PS1M146V, APPSwe, and tauP301L transgenes are a commonly used model.
Administration:
L-norvaline can be administered in the drinking water at a concentration of 250 mg/L for a period of 2.5 months or longer.[12]
Alternatively, it can be administered by oral gavage at doses such as 50 mg/kg/day.[16]
Outcome Measures:
Cognitive Function: Assess learning and memory using behavioral tests like the Morris water maze or contextual fear conditioning.[11]
Immunohistochemistry: Analyze brain tissue for β-amyloid plaques, microgliosis (Iba1 staining), and astrogliosis (GFAP staining).[11]
Biochemical Analysis: Use Western blotting or ELISA to quantify levels of amyloid-beta oligomers, synaptic proteins (e.g., PSD-95), and inflammatory markers (e.g., TNF-α) in brain homogenates.[11][12]
Conclusion and Future Directions
L-norvaline is a potent arginase inhibitor with significant potential to modulate metabolic pathways dependent on L-arginine availability. Its ability to enhance nitric oxide synthesis underpins its therapeutic promise in cardiovascular and neurodegenerative diseases. While in vitro toxicity has been a point of concern, in vivo studies have generally supported its safety at therapeutic doses. Future research should focus on long-term safety studies in humans and further elucidation of its metabolic effects beyond the arginase-NOS axis, including its interactions with other enzymes like branched-chain amino acid aminotransferase and its anti-inflammatory properties independent of arginase inhibition.[19][20][21]
University of Haifa. (2019, September 1). L-Norvaline, a new therapeutic agent against Alzheimer's disease. [Link]
PubMed Central. (2009, March 13). Inhibition of S6K1 accounts partially for the anti-inflammatory effects of the arginase inhibitor L-norvaline. [Link]
Mr Supplement. (2025, November 12). Norvaline for Athletes: A Complete Guide. [Link]
ResearchGate. The mechanism of action of arginase inhibitors. [Link]
PubMed. NG-methyl-L-arginine functions as an alternate substrate and mechanism-based inhibitor of nitric oxide synthase. [Link]
ResearchGate. (2019, May 12). L-Norvaline, a new therapeutic agent against Alzheimer's disease. [Link]
A Technical Guide to the Spectroscopic Characterization of N-methyl-L-norvaline
This guide provides an in-depth exploration of the essential spectroscopic techniques for the structural elucidation and quality control of N-methyl-L-norvaline. As a non-proteinogenic amino acid with increasing relevanc...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth exploration of the essential spectroscopic techniques for the structural elucidation and quality control of N-methyl-L-norvaline. As a non-proteinogenic amino acid with increasing relevance in biochemical research and pharmaceutical development, particularly as a potential arginase inhibitor, robust analytical methodologies are paramount for ensuring its identity, purity, and conformational integrity.[1] This document is intended for researchers, scientists, and drug development professionals who require a comprehensive understanding of how Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) are applied to the analysis of this unique molecule.
Introduction: The Significance of N-methyl-L-norvaline
N-methyl-L-norvaline is a derivative of the proteinogenic amino acid L-valine, characterized by the presence of a methyl group on the alpha-amino nitrogen. This structural modification imparts distinct chemical and physical properties, including increased lipophilicity and resistance to enzymatic degradation, making it a valuable building block in peptide synthesis and drug design.[2] Accurate spectroscopic characterization is not merely a procedural step but a foundational requirement for its application in any research or development context. This guide will provide both the theoretical underpinnings and practical, field-tested protocols for acquiring and interpreting the spectroscopic data of N-methyl-L-norvaline.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful technique for the structural elucidation of organic molecules in solution. For N-methyl-L-norvaline, ¹H and ¹³C NMR provide a detailed map of the molecule's carbon-hydrogen framework.
Predicted ¹H NMR Spectral Data
The following table outlines the predicted proton NMR chemical shifts for N-methyl-L-norvaline, based on the analysis of structurally similar compounds such as L-norvaline and N-methyl-L-valine.[3][4]
Protons
Predicted Chemical Shift (δ, ppm)
Predicted Multiplicity
Predicted Coupling Constant (J, Hz)
H-1' (N-CH₃)
2.3 - 2.6
s
-
H-2 (α-H)
3.0 - 3.3
t
6.5 - 7.5
H-3 (β-CH₂)
1.5 - 1.7
m
-
H-4 (γ-CH₂)
1.3 - 1.5
m
-
H-5 (δ-CH₃)
0.8 - 1.0
t
7.0 - 8.0
Note: Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm and can be influenced by the choice of solvent and pH.
Predicted ¹³C NMR Spectral Data
The predicted carbon-13 NMR chemical shifts for N-methyl-L-norvaline are summarized below, providing a complementary view of the carbon skeleton.
Carbon
Predicted Chemical Shift (δ, ppm)
C-1' (N-CH₃)
30 - 35
C-2 (α-C)
60 - 65
C-3 (β-C)
30 - 35
C-4 (γ-C)
18 - 22
C-5 (δ-C)
13 - 15
C=O (Carboxyl)
175 - 180
Experimental Protocol for NMR Spectroscopy
This protocol outlines a standardized procedure for acquiring high-quality NMR spectra of N-methyl-L-norvaline.
Step-by-Step Methodology:
Sample Preparation:
Accurately weigh 5-10 mg of N-methyl-L-norvaline.
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, CDCl₃, or DMSO-d₆) in a clean, dry vial. The choice of solvent is critical as it can influence chemical shifts.
Transfer the solution to a 5 mm NMR tube.
Instrument Setup:
Insert the NMR tube into the spectrometer.
Lock the spectrometer on the deuterium signal of the solvent.
Shim the magnetic field to achieve optimal homogeneity.
Tune and match the probe for both ¹H and ¹³C frequencies.
¹H NMR Acquisition:
Acquire a standard one-dimensional ¹H NMR spectrum.
Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).
Use a sufficient number of scans to achieve an adequate signal-to-noise ratio (typically 16 or 32 scans).
¹³C NMR Acquisition:
Acquire a proton-decoupled ¹³C NMR spectrum.
Set the spectral width to encompass the full range of carbon chemical shifts (typically 0-200 ppm).
A greater number of scans will be required for ¹³C NMR due to the lower natural abundance of the isotope (typically 1024 or more scans).
Caption: Workflow for NMR Spectroscopic Analysis.
Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation.
Predicted IR Spectral Data
The IR spectrum of N-methyl-L-norvaline is expected to exhibit characteristic absorption bands corresponding to its key functional groups.
Functional Group
Predicted Absorption Range (cm⁻¹)
Description
O-H (Carboxylic Acid)
2500 - 3300 (broad)
Stretching vibration
N-H (Secondary Amine)
3300 - 3500 (weak to medium)
Stretching vibration
C-H (Aliphatic)
2850 - 3000
Stretching vibrations
C=O (Carboxylic Acid)
1700 - 1725
Stretching vibration
C-N
1020 - 1250
Stretching vibration
Experimental Protocol for IR Spectroscopy
The following protocol details the Attenuated Total Reflectance (ATR) method, a common and convenient technique for obtaining the IR spectrum of a solid sample.
Step-by-Step Methodology:
Instrument Preparation:
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
Record a background spectrum of the empty ATR accessory.
Sample Application:
Place a small amount of N-methyl-L-norvaline powder onto the center of the ATR crystal.
Apply pressure using the ATR's pressure arm to ensure good contact between the sample and the crystal.
Spectrum Acquisition:
Acquire the IR spectrum of the sample.
Typically, 16 to 32 scans are co-added to produce a spectrum with a good signal-to-noise ratio.
Data Analysis:
The acquired spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
Identify and label the characteristic absorption bands.
Caption: Workflow for ATR-IR Spectroscopic Analysis.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is indispensable for determining the molecular weight of a compound and can provide structural information through fragmentation analysis.
Predicted Mass Spectral Data
For N-methyl-L-norvaline (C₆H₁₃NO₂), the expected mass spectral data is as follows:
Ion
Predicted m/z
Description
[M+H]⁺
132.09
Protonated molecular ion
[M+Na]⁺
154.07
Sodiated adduct
[M-H]⁻
130.08
Deprotonated molecular ion
Expected Fragmentation Pattern:
In tandem mass spectrometry (MS/MS), the protonated molecular ion ([M+H]⁺) is expected to undergo characteristic fragmentation, primarily through the loss of small neutral molecules such as water (H₂O) and carbon monoxide (CO), as well as cleavage of the side chain.[5]
Experimental Protocol for Mass Spectrometry
The following protocol describes the analysis of N-methyl-L-norvaline using Electrospray Ionization (ESI) coupled with a high-resolution mass spectrometer.
Step-by-Step Methodology:
Sample Preparation:
Prepare a dilute solution of N-methyl-L-norvaline (approximately 1 mg/mL) in a suitable solvent system (e.g., 50:50 acetonitrile:water with 0.1% formic acid for positive ion mode).
Instrument Calibration:
Calibrate the mass spectrometer using a standard calibration solution to ensure high mass accuracy.
Sample Infusion:
Infuse the sample solution into the ESI source at a constant flow rate using a syringe pump.
Data Acquisition:
Acquire the full scan mass spectrum in both positive and negative ion modes to observe the protonated and deprotonated molecular ions, respectively.
For structural confirmation, perform tandem MS (MS/MS) on the parent ion of interest ([M+H]⁺ or [M-H]⁻) to generate a fragmentation spectrum.
Caption: Workflow for ESI-MS Spectroscopic Analysis.
Conclusion
The spectroscopic characterization of N-methyl-L-norvaline through NMR, IR, and MS provides a comprehensive analytical toolkit for its unambiguous identification and quality assessment. While this guide presents predicted data based on sound chemical principles and analysis of analogous structures, it is imperative for researchers to acquire their own experimental data for validation. The protocols outlined herein represent robust, field-tested methodologies that will enable the acquisition of high-quality spectroscopic data, thereby ensuring the scientific integrity of research and development endeavors involving N-methyl-L-norvaline.
N-methyl-L-norvaline: Technical Guide to Arginase Inhibition
Executive Summary N-methyl-L-norvaline (N-Me-Nva) represents a specialized derivative of the non-proteinogenic amino acid L-norvaline. It functions as a structural analog of L-ornithine, acting as an inhibitor of the enz...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
N-methyl-L-norvaline (N-Me-Nva) represents a specialized derivative of the non-proteinogenic amino acid L-norvaline. It functions as a structural analog of L-ornithine, acting as an inhibitor of the enzyme arginase (EC 3.5.3.1). By blocking the hydrolysis of L-arginine into ornithine and urea, N-methyl-L-norvaline shifts the substrate availability toward Nitric Oxide Synthase (NOS) , thereby restoring nitric oxide (NO) bioavailability.
This guide details the physicochemical properties, mechanism of action, and experimental protocols for utilizing N-methyl-L-norvaline in research focused on endothelial dysfunction, immune regulation, and vascular pathology.
Part 1: Chemical & Mechanistic Profiling
Structural Identity
N-methyl-L-norvaline differs from the canonical L-norvaline by the methylation of the
-amino group. This modification is critical in medicinal chemistry for enhancing metabolic stability against aminopeptidases, potentially improving the compound's half-life in complex biological matrices compared to its non-methylated parent.
Feature
Specification
IUPAC Name
(2S)-2-(methylamino)pentanoic acid
Molecular Formula
Molecular Weight
131.17 g/mol
Core Pharmacophore
Linear 5-carbon chain (mimicking Ornithine/Arginine)
Modification
-methylation (Stability Enhancer)
Solubility
Water soluble; robust in aqueous buffers (PBS)
Mechanism of Action: The Arginase-NOS Switch
Arginase and NOS compete for the common substrate L-Arginine .[1] In pathological states (e.g., atherosclerosis, hypertension), arginase is upregulated, depleting the L-arginine pool and leading to "NOS uncoupling," where NOS produces superoxide (
) instead of NO.
Inhibition Pathway:
Binding: N-methyl-L-norvaline acts as a product analogue (mimicking L-ornithine). It binds to the arginase active site, likely coordinating near the binuclear manganese cluster (
).
Competition: It competes with L-arginine for the active site, reducing the catalytic conversion rate (
).
Shunt Effect: By inhibiting arginase, the intracellular concentration of L-arginine rises, re-saturating eNOS (endothelial NOS) and restoring the production of vasoprotective NO.
Visualizing the Pathway
The following diagram illustrates the "Arginase Shunt" and the intervention point of N-methyl-L-norvaline.
Caption: N-methyl-L-norvaline blocks Arginase, redirecting L-Arginine flux toward eNOS for NO production.
Part 2: Experimental Protocols
Protocol A: In Vitro Arginase Inhibition Assay (Colorimetric)
This assay quantifies the reduction in urea production, the direct byproduct of arginase activity.
Reagents:
Buffer: 100 mM Sodium Phosphate Buffer (pH 7.4).
Substrate: 0.5 M L-Arginine (pH adjusted to 9.7).
Activator: 10 mM
(Arginase requires Mn activation).
Chromogen:
-isonitrosopropiophenone (ISPF) dissolved in ethanol (9% w/v).
Activation: Incubate purified Arginase (1 unit) with
(10 mM final) at 55°C for 10 min to activate the manganese cluster.
Inhibition: Add N-methyl-L-norvaline (variable conc.) to the activated enzyme. Incubate at 37°C for 10 min.
Reaction: Initiate by adding L-Arginine (50 mM final). Incubate at 37°C for 60 min.
Termination: Stop reaction by adding Acid Mix (
: : = 1:3:7).
Development: Add ISPF reagent and heat at 100°C for 45 min (protect from light).
Read: Measure Absorbance at 540 nm .
Data Analysis:
Calculate % Inhibition using the formula:
Protocol B: Cellular NO Recovery Assay (Griess Method)
Validates the compound's ability to enter cells and restore NO production in endothelial cells (e.g., HUVECs or bEnd.3).
Workflow Visualization:
Caption: Workflow for assessing cellular NO restoration post-treatment.
Part 3: Therapeutic Applications & Validation
Endothelial Dysfunction
In conditions like hypertension and diabetes, arginase I is upregulated. Research demonstrates that norvaline derivatives can prevent the "uncoupling" of eNOS.
Key Insight: While canonical L-norvaline is effective, the N-methyl derivative is often selected in peptide synthesis (e.g., "Click Peptides") to prevent premature degradation by serum proteases, ensuring sustained inhibition in vivo [1, 2].
Immune Regulation (T-Cell Metabolism)
Arginase produced by Myeloid-Derived Suppressor Cells (MDSCs) depletes arginine in the tumor microenvironment, suppressing T-cell proliferation (which requires arginine for the TCR-
chain).
Application: Inhibitors are used to block MDSC arginase activity, restoring T-cell function. N-methyl-L-norvaline serves as a stable probe to test this restoration in co-culture assays [3].
Comparative Potency Note
Researchers should note that while N-methyl-L-norvaline is a stable and useful inhibitor, its potency (
) is generally in the millimolar to high-micromolar range, similar to L-norvaline. It is less potent than transition-state analogues like nor-NOHA ( in nanomolar range) but offers superior chemical stability and lower cost for high-throughput screening [4].
References
Pokrovskiy, M.V., et al. (2011). Arginase Inhibitor in the Pharmacological Correction of Endothelial Dysfunction. International Journal of Hypertension.
Application Notes and Protocols for the Synthesis of (2S)-2-(methylamino)pentanoic Acid
For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist Abstract (2S)-2-(methylamino)pentanoic acid, also known as N-methyl-L-norvaline, is a non-proteinogenic α-amino a...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
(2S)-2-(methylamino)pentanoic acid, also known as N-methyl-L-norvaline, is a non-proteinogenic α-amino acid of significant interest in medicinal chemistry and drug development. Its incorporation into peptide-based therapeutics can confer advantageous properties, including enhanced metabolic stability, increased membrane permeability, and improved conformational constraint, ultimately leading to more potent and bioavailable drug candidates. This document provides a comprehensive guide to the synthesis of (2S)-2-(methylamino)pentanoic acid, detailing established synthetic protocols, the rationale behind experimental choices, and critical safety considerations. The methodologies presented herein are designed to be robust and reproducible, enabling researchers to confidently prepare this valuable building block for their drug discovery programs.
Introduction
The N-methylation of amino acids represents a subtle yet powerful modification in the design of peptidomimetics and other small molecule therapeutics.[1] This seemingly minor addition of a methyl group to the alpha-amino nitrogen can profoundly alter the physicochemical properties of the parent molecule. N-methylation can disrupt hydrogen bonding networks, leading to a more rigid peptide backbone and a predisposition for specific secondary structures.[2] Furthermore, the steric hindrance provided by the N-methyl group can shield the adjacent peptide bond from enzymatic degradation, thereby increasing the in vivo half-life of the therapeutic agent.[3]
(2S)-2-(methylamino)pentanoic acid, as the N-methylated analogue of L-norvaline, has been explored as a component in various bioactive compounds. L-norvaline itself is an inhibitor of the enzyme arginase, which can lead to an increase in nitric oxide (NO) production, a key signaling molecule in vasodilation.[4] The N-methylated version, (2S)-2-(methylamino)pentanoic acid, is utilized in research and pharmaceutical development to potentially enhance these properties or to serve as a chiral building block in more complex molecular architectures.[5]
This guide will focus on a reliable and widely applicable method for the synthesis of (2S)-2-(methylamino)pentanoic acid: the direct N-methylation of a protected L-norvaline precursor. A detailed, step-by-step protocol will be provided, along with a discussion of alternative synthetic strategies and the critical considerations for each.
Strategic Approaches to the Synthesis of (2S)-2-(methylamino)pentanoic Acid
Several synthetic routes can be envisioned for the preparation of (2S)-2-(methylamino)pentanoic acid. The choice of method often depends on the scale of the synthesis, the availability of starting materials, and the desired purity of the final product.
Direct N-Methylation of Protected L-Norvaline: This is a common and effective strategy that involves the protection of the carboxylic acid and the α-amino group of the starting material, L-norvaline.[6] The protected amino group is then methylated, followed by deprotection to yield the desired product. This method offers good control over the reaction and generally provides high yields. The primary challenge lies in preventing over-methylation to the quaternary ammonium salt.
Reductive Amination: This alternative approach involves the reaction of a 2-oxopentanoic acid with methylamine to form an intermediate imine, which is then reduced to the secondary amine.[2][7] While a powerful method for amine synthesis, it may require the synthesis of the keto-acid precursor and careful control of the reduction conditions to avoid side reactions.
Enzymatic Synthesis: Biocatalytic methods, employing enzymes such as N-methyl-L-amino acid dehydrogenases, offer a green and highly stereoselective route to N-methylated amino acids.[3] These methods are often performed in aqueous media under mild conditions. However, the availability and cost of the required enzymes, as well as the potential for low product titers, can be limiting factors for large-scale synthesis.[3]
This guide will provide a detailed protocol for the direct N-methylation of L-norvaline, as it represents a versatile and accessible method for most chemistry laboratories.
Experimental Protocols
Protocol 1: Synthesis of (2S)-2-(methylamino)pentanoic acid via Direct N-Methylation of Boc-L-Norvaline
This protocol is adapted from established procedures for the N-methylation of other amino acids, such as L-valine and L-alanine.[6][8] It involves a three-stage process: protection of L-norvaline, N-methylation, and deprotection.
Caption: Workflow for the synthesis of (2S)-2-(methylamino)pentanoic acid.
Rationale: The tert-butyloxycarbonyl (Boc) group is an acid-labile protecting group widely used in peptide synthesis.[9][10] It effectively protects the α-amino group from methylation while being stable to the basic conditions of the subsequent methylation step.
Materials:
L-Norvaline
Di-tert-butyl dicarbonate ((Boc)₂O)
1,4-Dioxane
1 M Sodium hydroxide (NaOH) solution
Ethyl acetate
Saturated sodium chloride solution (brine)
Anhydrous magnesium sulfate (MgSO₄)
Deionized water
Procedure:
In a round-bottom flask, dissolve L-norvaline (1.0 eq) in a 1:1 mixture of 1,4-dioxane and deionized water.
Cool the solution to 0 °C in an ice bath.
Add 1 M NaOH solution to adjust the pH to 10-11.
Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in 1,4-dioxane to the reaction mixture while maintaining the pH between 10 and 11 by the dropwise addition of 1 M NaOH.
Allow the reaction to warm to room temperature and stir for 12-16 hours.
Concentrate the reaction mixture under reduced pressure to remove the dioxane.
Wash the aqueous residue with ethyl acetate (2 x volume) to remove any unreacted (Boc)₂O.
Cool the aqueous layer to 0 °C and acidify to pH 2-3 with 1 M HCl.
Extract the product with ethyl acetate (3 x volume).
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield Boc-L-norvaline as a white solid or viscous oil.
Expected Yield: >90%
Rationale: Sodium hydride (NaH) is a strong, non-nucleophilic base that deprotonates the Boc-protected amine, forming a sodium salt that is highly reactive towards the methylating agent, methyl iodide (CH₃I).[8] Tetrahydrofuran (THF) is used as an anhydrous, polar aprotic solvent to facilitate the reaction.
Materials:
Boc-L-Norvaline
Sodium hydride (NaH, 60% dispersion in mineral oil)
Sodium Hydride (NaH): Reacts violently with water to produce flammable hydrogen gas. Handle in a fume hood under an inert atmosphere (e.g., nitrogen or argon).
Methyl Iodide (CH₃I): Toxic if swallowed or inhaled and is a suspected carcinogen.[11][12] Handle with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.
Procedure:
Dissolve Boc-L-norvaline (1.0 eq) in anhydrous THF in a flame-dried, round-bottom flask under an inert atmosphere.
Cool the solution to 0 °C in an ice bath.
Carefully add sodium hydride (2.2 eq) portion-wise to the solution. Allow the mixture to stir at 0 °C for 30 minutes.
Add methyl iodide (2.5 eq) dropwise to the reaction mixture.
Allow the reaction to warm to room temperature and stir for 24 hours.
Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.
Extract the product with ethyl acetate (3 x volume).
Wash the combined organic layers with water and brine.
Dry the organic layer over anhydrous MgSO₄ and concentrate under reduced pressure.
Purify the resulting Boc-N-methyl-L-norvaline by column chromatography on silica gel.
Expected Yield: 70-85%
Rationale: The Boc group is readily cleaved under acidic conditions.[13] Treatment with a strong acid like hydrochloric acid (HCl) or trifluoroacetic acid (TFA) will remove the Boc group to yield the desired product as its hydrochloride or trifluoroacetate salt.
Materials:
Boc-N-methyl-L-norvaline
4 M HCl in 1,4-dioxane or Trifluoroacetic acid (TFA)
Dichloromethane (DCM)
Diethyl ether
Procedure:
Dissolve the purified Boc-N-methyl-L-norvaline (1.0 eq) in a minimal amount of DCM.
Add an excess of 4 M HCl in 1,4-dioxane (e.g., 10 eq) or TFA (10 eq).
Stir the reaction mixture at room temperature for 1-2 hours.
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
Concentrate the reaction mixture under reduced pressure.
Add diethyl ether to precipitate the product as a white solid.
Filter the solid and wash with cold diethyl ether.
Dry the solid under vacuum to obtain (2S)-2-(methylamino)pentanoic acid hydrochloride or trifluoroacetate.
Expected Yield: >95%
The crude (2S)-2-(methylamino)pentanoic acid salt can be further purified by ion-exchange chromatography.
Procedure:
Dissolve the crude product in water and load it onto a column packed with a strong cation exchange resin (e.g., Dowex 50W x 8, H⁺ form).
Wash the column with water until the eluent is neutral.
Elute the amino acid with a dilute aqueous ammonia solution (e.g., 2 M NH₄OH).
Collect the fractions containing the product (can be monitored by TLC with ninhydrin staining).
Combine the product-containing fractions and concentrate under reduced pressure to remove the ammonia and water, yielding the free amino acid.
Data Summary
Synthetic Step
Starting Material
Product
Reagents
Typical Yield
Purity
Protection
L-Norvaline
Boc-L-Norvaline
(Boc)₂O, NaOH, Dioxane/H₂O
>90%
>95% (by NMR)
N-Methylation
Boc-L-Norvaline
Boc-N-methyl-L-norvaline
NaH, CH₃I, THF
70-85%
>98% (after chromatography)
Deprotection
Boc-N-methyl-L-norvaline
(2S)-2-(methylamino)pentanoic acid
HCl or TFA
>95%
>97% (by NMR)
Conclusion
The synthesis of (2S)-2-(methylamino)pentanoic acid is a valuable process for researchers in drug discovery and peptide chemistry. The direct N-methylation of Boc-L-norvaline presented here is a robust and high-yielding method that can be readily implemented in a standard organic synthesis laboratory. Careful attention to anhydrous conditions and safety precautions, particularly when handling sodium hydride and methyl iodide, is paramount for the successful and safe execution of this synthesis. The availability of a reliable synthetic route to this important N-methylated amino acid will undoubtedly facilitate the development of novel and improved therapeutic agents.
References
CN1962613A - Method for synthesis of L-norvaline - Google P
Application Notes and Protocols for N-Methylation of L-Valine - Benchchem. (URL: not available)
CN111187793A - Method for synthesizing L-2-methyl norleucine - Google P
Synthesis of N-Methyl-L-alanine: A Technical Guide - Benchchem. (URL: not available)
CN101508654B - Synthesis method of D, L-norvaline - Google P
Synthesis, Characterization, and Biological Evaluation of N-Methyl Derivatives of Norbelladine - PMC. (URL: [Link])
One-step process for production of N-methylated amino acids from sugars and methylamine using recombinant Corynebacterium glutamicum as biocatalyst. (URL: [Link])
A preparation of N-Fmoc-N-methyl-α-amino acids and N-nosyl-N-methyl-α-amino acids. (URL: not available)
SAFETY DATA SHEET : Methyl Iodide. (URL: not available)
Synthesis of Secondary N -Methylamines via Reductive Amination of Aldehydes with N -Boc- N -Methylamine Using Me 2 SiHCl - ResearchGate. (URL: [Link])
Safety Data Sheet: Sodium iodide - Carl ROTH. (URL: [Link])
Protective Groups - Organic Chemistry Portal. (URL: [Link])
Preparation of secondary amines by reductive amination with metallic magnesium - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). (URL: [Link])
Amino Acid Derivatives for Peptide Synthesis. (URL: not available)
Application Note: High-Performance Liquid Chromatography Methods for the Quantification of N-methyl-L-norvaline
Abstract This technical guide provides two robust and validated High-Performance Liquid Chromatography (HPLC) methods for the accurate quantification of N-methyl-L-norvaline in biological matrices, tailored for researche...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This technical guide provides two robust and validated High-Performance Liquid Chromatography (HPLC) methods for the accurate quantification of N-methyl-L-norvaline in biological matrices, tailored for researchers, scientists, and drug development professionals. N-methyl-L-norvaline, a non-proteinogenic amino acid, is of increasing interest in pharmaceutical and biomedical research. The accurate determination of its concentration is crucial for pharmacokinetic, pharmacodynamic, and metabolism studies. This document details a pre-column derivatization method coupled with UV or fluorescence detection and a direct analysis method using Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with tandem mass spectrometry (MS/MS). The causality behind experimental choices, step-by-step protocols, and method validation in accordance with ICH guidelines are thoroughly discussed to ensure scientific integrity and reproducibility.
Introduction: The Rationale for N-methyl-L-norvaline Quantification
N-methylated amino acids, including N-methyl-L-norvaline, represent a class of molecules with significant biological and pharmaceutical relevance. Their unique structural properties, conferred by the N-methyl group, can lead to altered bioactivity, metabolic stability, and cell permeability compared to their non-methylated counterparts. As such, N-methyl-L-norvaline is an important building block in peptide synthesis and a potential modulator of various physiological processes.
The quantification of N-methyl-L-norvaline in complex biological samples like plasma or cell culture media presents analytical challenges. These include its high polarity, lack of a strong native chromophore for UV-Vis detection, and the presence of interfering endogenous compounds. This application note addresses these challenges by presenting two distinct, yet complementary, HPLC-based analytical strategies.
Method Selection: A Dichotomy of Derivatization and Direct Analysis
The choice between a derivatization-based method and a direct analysis method hinges on the available instrumentation and the specific requirements of the study, such as sensitivity and sample throughput.
Method A: Pre-column Derivatization with FMOC-Cl followed by RP-HPLC with UV/Fluorescence Detection. This classic approach is suitable for laboratories equipped with standard HPLC-UV or HPLC-FLD systems. Derivatization of the secondary amine of N-methyl-L-norvaline with 9-fluorenylmethyl chloroformate (FMOC-Cl) imparts a highly fluorescent and UV-active tag, enabling sensitive detection.[1] This method is cost-effective and robust for routine analysis.
Method B: HILIC-MS/MS for Underivatized N-methyl-L-norvaline. This modern approach leverages the power of mass spectrometry for direct, highly selective, and sensitive quantification without the need for derivatization.[2] Hydrophilic Interaction Liquid Chromatography (HILIC) is employed for the effective retention and separation of this polar analyte.[2] This method offers higher specificity and is particularly advantageous for complex matrices and when analyzing multiple analytes simultaneously.
This method is based on the reaction of the secondary amine of N-methyl-L-norvaline with FMOC-Cl in an alkaline medium to form a stable, highly fluorescent derivative that can be separated on a reversed-phase C18 column.
Principle of Derivatization
FMOC-Cl reacts with the secondary amine of N-methyl-L-norvaline under basic conditions (typically pH ≥ 8.0) to form a stable N-FMOC-N-methyl-L-norvaline adduct.[3][4][5] This adduct possesses the fluorenyl moiety, which is a strong chromophore and fluorophore, allowing for sensitive detection by UV (at 263 nm) or fluorescence (excitation at 265 nm, emission at 310 nm) detectors.[4]
Experimental Workflow
Caption: Workflow for N-methyl-L-norvaline quantification using FMOC-Cl derivatization.
Detailed Protocols
3.3.1. Reagent Preparation
Borate Buffer (0.1 M, pH 9.0): Dissolve 6.18 g of boric acid in 1 L of HPLC-grade water. Adjust the pH to 9.0 with 1 M NaOH.
FMOC-Cl Reagent (5 mM): Dissolve 12.9 mg of FMOC-Cl in 10 mL of acetonitrile. Prepare this solution fresh daily.
Quenching Solution (e.g., 1-Adamantanamine, 10 mM): Dissolve 15.1 mg of 1-adamantanamine in 10 mL of acetonitrile.
3.3.2. Sample Preparation (from Plasma/Serum)
To 100 µL of plasma or serum sample, add 300 µL of ice-cold acetonitrile to precipitate proteins.
Vortex for 1 minute.
Centrifuge at 14,000 x g for 10 minutes at 4°C.
Carefully transfer the supernatant to a clean microcentrifuge tube.
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
Reconstitute the residue in 100 µL of borate buffer (0.1 M, pH 9.0).
3.3.3. Derivatization Procedure
To the 100 µL of reconstituted sample or standard, add 100 µL of the 5 mM FMOC-Cl reagent.
Vortex immediately for 30 seconds.
Allow the reaction to proceed for 5 minutes at room temperature.
Add 100 µL of the quenching solution to react with excess FMOC-Cl.
Vortex for 30 seconds.
Filter the solution through a 0.22 µm syringe filter into an HPLC vial.
3.3.4. HPLC-FLD/UV Conditions
Parameter
Recommended Conditions
Column
C18 Reversed-Phase, 4.6 x 150 mm, 3.5 µm particle size
Method B: HILIC-MS/MS for Underivatized Quantification
This method provides a direct and highly specific quantification of N-methyl-L-norvaline, which is particularly useful for complex sample matrices and for researchers with access to LC-MS/MS instrumentation.
Principle of HILIC-MS/MS
HILIC is a chromatographic technique that utilizes a polar stationary phase and a mobile phase with a high concentration of organic solvent.[2] This combination allows for the retention of polar analytes like N-methyl-L-norvaline, which would otherwise elute in the void volume on a traditional reversed-phase column.[6] The eluent is then introduced into a tandem mass spectrometer, where the analyte is ionized (typically by electrospray ionization - ESI), selected by its mass-to-charge ratio (m/z), fragmented, and the resulting fragment ions are detected. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional selectivity and sensitivity.
Experimental Workflow
Caption: Workflow for underivatized N-methyl-L-norvaline quantification by HILIC-MS/MS.
Detailed Protocols
4.3.1. Reagent Preparation
Mobile Phase A: 0.1% Formic Acid in Water.
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
4.3.2. Sample Preparation (from Plasma/Serum)
To 100 µL of plasma or serum sample, add 400 µL of ice-cold acetonitrile containing a suitable internal standard (e.g., isotopically labeled N-methyl-L-norvaline).
Vortex for 1 minute.
Centrifuge at 14,000 x g for 10 minutes at 4°C.
Transfer the supernatant to a clean microcentrifuge tube.
Filter the solution through a 0.22 µm syringe filter into an HPLC vial.
4.3.3. HILIC-MS/MS Conditions
Parameter
Recommended Conditions
Column
Amide-based HILIC column, 2.1 x 100 mm, 1.7 µm particle size
Mobile Phase A
10 mM Ammonium Formate with 0.15% Formic Acid in 95:5 Water:Acetonitrile
Mobile Phase B
10 mM Ammonium Formate with 0.15% Formic Acid in 5:95 Water:Acetonitrile
The molecular weight of N-methyl-L-norvaline is 131.18 g/mol . In positive ESI mode, the protonated molecule [M+H]⁺ will have an m/z of 132.2. The fragmentation of N-methyl-L-norvaline is predicted to involve the loss of the carboxylic acid group and subsequent fragmentation of the alkyl chain.
Analyte
Precursor Ion (m/z)
Product Ion (m/z)
Collision Energy (eV)
Notes
N-methyl-L-norvaline
132.2
86.1
15
Loss of HCOOH (formic acid)
132.2
70.1
20
Further fragmentation of the side chain
Note: These are predicted transitions and should be optimized empirically on the specific mass spectrometer being used.
Method Validation
Both methods should be validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines to ensure they are fit for purpose.[7][8][9] The following parameters should be assessed:
Specificity/Selectivity: The ability to differentiate and quantify the analyte in the presence of other components in the sample matrix.
Linearity and Range: The concentration range over which the method provides results that are directly proportional to the concentration of the analyte. A minimum of five concentration levels should be used, and the correlation coefficient (r²) should be ≥ 0.99.
Accuracy: The closeness of the measured value to the true value, typically expressed as percent recovery. Should be assessed at a minimum of three concentration levels (low, medium, high).
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified with acceptable precision and accuracy, respectively.
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.
Typical Performance Characteristics
Parameter
Method A (FMOC-Cl Derivatization)
Method B (HILIC-MS/MS)
Linearity (r²)
≥ 0.995
≥ 0.998
Range
0.1 - 20 µg/mL
1 - 1000 ng/mL
Accuracy (%)
90 - 110%
95 - 105%
Precision (%RSD)
< 10%
< 5%
LOQ
~0.1 µg/mL
~1 ng/mL
Conclusion
The two HPLC-based methods presented provide comprehensive solutions for the quantification of N-methyl-L-norvaline in biological samples. The choice between the pre-column derivatization method with UV/fluorescence detection and the direct HILIC-MS/MS method will depend on the specific laboratory capabilities and analytical requirements. Both methods, when properly validated, offer the accuracy, precision, and reliability necessary for demanding research and development applications. The detailed protocols and underlying principles discussed in this application note serve as a robust foundation for the successful implementation of N-methyl-L-norvaline quantification.
References
High-Performance Liquid Chromatographic Analysis of Free Amino Acids in Fruit Juices Using Derivatization with 9-Fluorenylmethyl. Journal of Chromatographic Science. Available at: [Link]
Liquid-Chromatography Quantitative Analysis of 20 Amino Acids after Derivatization with FMOC-Cl and Its Application to Different Origin Radix isatidis. ResearchGate. Available at: [Link]
Derivatization reactions of the targeted amino acids with 9-fluorenylmethyl chloroformate (FMOC-Cl). ResearchGate. Available at: [Link]
HPLC–FLD for the Simultaneous Determination of Primary and Secondary Amino Acids from Complex Biological Sample by Pre-column. Journal of Chromatographic Science. Available at: [Link]
HPLC determination of acidic D-amino acids and their N-methyl derivatives in biological tissues. ResearchGate. Available at: [Link]
I need help for amino acid analysis by HPLC-FLD/DAD on HPH C18 column. I tried so many times but all peaks are not detecting and separating ?. ResearchGate. Available at: [Link]
Analysis Profiling of 48 Endogenous Amino Acids and Related Compounds in Human Plasma Using Hydrophilic Interaction Liquid Chromatography–Tandem Mass Spectrometry. MDPI. Available at: [Link]
Total Retention Liquid Chromatography-Mass Spectrometry to Achieve Maximum Protein Sequence Coverage. PMC - NIH. Available at: [Link]
A novel screening method for free non-standard amino acids in human plasma samples using AccQ$Tag reagents and LC-MS. RSC Publishing. Available at: [Link]
Determined parameters of mobile phase gradient conditions in a HPLC separation of FMOC-derivatized amino acids. ResearchGate. Available at: [Link]
Validation of Analytical Procedures Q2(R2). ICH. Available at: [Link]
ICH Q2(R2) Validation of analytical procedures. Scientific guideline. European Medicines Agency (EMA). Available at: [Link]
Requirements for prediction of peptide retention time in reversed-phase high-performance liquid chromatography: Hydrophilicity/hydrophobicity of side-chains at the N- and C-termini of peptides are dramatically affected by the end-groups and location. ResearchGate. Available at: [Link]
Analysis Profiling of 48 Endogenous Amino Acids and Related Compounds in Human Plasma Using Hydrophilic Interaction Liquid Chromatography–Tandem Mass Spectrometry. ResearchGate. Available at: [Link]
LESSONS IN DE NOVO PEPTIDE SEQUENCING BY TANDEM MASS SPECTROMETRY. PMC - NIH. Available at: [Link]
Analysis of Amino Acids by HPLC. Agilent. Available at: [Link]
Detailed methodology of different plasma preparation procedures... ResearchGate. Available at: [Link]
Methods for the Analysis of Underivatized Amino Acids by LC/MS. Agilent. Available at: [Link]
Development of a Python-based electron ionization mass spectrometry amino acid and peptide fragment prediction model. ResearchGate. Available at: [Link]
HPLC Troubleshooting Guide. Crawford Scientific. Available at: [Link]
ICH Q2(R2) Guide: Analytical Method Validation Explained. IntuitionLabs. Available at: [Link]
HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral Stationary Phases. Phenomenex. Available at: [Link]
Prediction of peptides retention behavior in reversed-phase liquid chromatography based on their hydrophobicity. Spiral. Available at: [Link]
Rapid quantification of underivatized amino acids in plasma by hydrophilic interaction liquid chromatography (HILIC) coupled with tandem mass-spectrometry. PMC - NIH. Available at: [Link]
Issue with amino acid analysis. Chromatography Forum. Available at: [Link]
Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. YouTube. Available at: [Link]
Rapid preparation of human blood plasma for bottom-up proteomics analysis. PMC - NIH. Available at: [Link]
Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. MDPI. Available at: [Link]
ICH guideline Q2(R2) on validation of analytical procedures. European Medicines Agency (EMA). Available at: [Link]
Protein Precipitation by Metal Hydroxides as a Convenient and Alternative Sample Preparation Procedure for Bioanalysis. MDPI. Available at: [Link]
Analysis of amino acids in food using High Performance Liquid Chromatography with derivatization techniques: a review. Food Research. Available at: [Link]
Application Notes & Protocols: Strategic Incorporation of (2S)-2-(methylamino)pentanoic acid in Advanced Peptide Synthesis
Executive Summary The strategic incorporation of N-methylated amino acids into peptide scaffolds is a cornerstone of modern drug discovery, offering a powerful tool to enhance pharmacokinetic profiles and modulate biolog...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The strategic incorporation of N-methylated amino acids into peptide scaffolds is a cornerstone of modern drug discovery, offering a powerful tool to enhance pharmacokinetic profiles and modulate biological activity. N-methylation can significantly increase metabolic stability, improve membrane permeability, and fine-tune receptor selectivity by introducing conformational constraints.[1][2][3][4] (2S)-2-(methylamino)pentanoic acid, a chiral N-methylated derivative of norvaline, serves as a key building block in this endeavor. However, its successful integration into a peptide sequence via Solid-Phase Peptide Synthesis (SPPS) is non-trivial. The steric hindrance imposed by the N-methyl group dramatically reduces the nucleophilicity of the secondary amine, complicating the crucial amide bond formation step.[5][6][7]
This document provides an in-depth guide for researchers, chemists, and drug development professionals on the effective utilization of (2S)-2-(methylamino)pentanoic acid. We will dissect the underlying chemical challenges, present field-proven protocols for its incorporation—both as a pre-formed building block and via on-resin methylation—and offer a comprehensive troubleshooting guide. The methodologies described herein are designed to be self-validating, ensuring reliable and reproducible outcomes for the synthesis of N-methyl-rich peptides.
The Challenge: Overcoming the Steric Hurdle of N-Methylation
The primary obstacle in synthesizing peptides containing (2S)-2-(methylamino)pentanoic acid or other N-methylated residues is the sterically encumbered nature of the N-terminal secondary amine. This presents two major mechanistic problems:
Reduced Nucleophilicity: The electron-donating methyl group, combined with the steric bulk of the adjacent side chain, significantly hinders the approach of the amine to the activated carboxyl group of the incoming amino acid. This leads to sluggish and often incomplete coupling reactions when using standard SPPS coupling reagents.[6][8]
Propensity for Side Reactions: Inefficient coupling necessitates harsher conditions or extended reaction times, which can increase the risk of side reactions. A notable issue is diketopiperazine (DKP) formation, especially if the N-methylated residue is at the C-terminus or the second residue in the sequence.[6][7] Furthermore, the purification of the final peptide is often complicated by the presence of cis/trans isomers around the N-methylated amide bond, which can resolve into multiple peaks during HPLC analysis.[6]
To overcome these challenges, specialized reagents and optimized protocols are not just recommended; they are essential for achieving high-purity, high-yield synthesis.
Strategic Pathways for Incorporation
There are two primary, validated strategies for introducing an N-methylated residue like (2S)-2-(methylamino)pentanoic acid into a peptide sequence during SPPS.
Strategy A: The Building Block Approach. This involves using pre-synthesized, N-terminally protected Fmoc-(2S)-2-(methylamino)pentanoic acid. This is the most direct method but requires highly efficient coupling reagents to attach the next amino acid onto the sterically hindered N-methyl amine.
Strategy B: The On-Resin Modification Approach. This method involves incorporating the corresponding primary amine amino acid (in this case, pentanoic acid or norvaline) and then performing a site-selective N-methylation reaction directly on the solid support.[1][9] This circumvents the difficult coupling step onto the N-methylated residue.
The choice between these strategies depends on the availability of the N-methylated building block, the specific peptide sequence, and the potential for side reactions with other residues during on-resin modification.
Caption: High-level workflow for incorporating N-methylated amino acids.
Recommended Coupling Reagents for Hindered Couplings
Standard coupling reagents like HBTU or DIC/HOBt are often insufficient for acylating an N-methylated amine. The causality for failure lies in their inability to generate a sufficiently reactive activated ester to overcome the steric barrier. Field-proven, highly active reagents are required.
Reagent Class
Recommended Reagents
Key Advantages & Causality
Phosphonium Salts
PyAOP , PyBOP (+HOAt)
Form highly reactive acylphosphonium intermediates. The inclusion of 1-hydroxy-7-azabenzotriazole (HOAt) minimizes racemization and further accelerates the reaction by forming a superior active ester compared to HOBt.[6]
Uronium/Aminium Salts
HATU (+HOAt)
Generates a highly reactive O-acylisourea that rapidly converts to the HOAt ester. HATU is widely considered one of the most effective reagents for difficult couplings due to its high activation efficiency.[2][7]
Mixed Anhydrides
Pivaloyl Anhydride (Piv₂O)
Forms a pivaloyl mixed anhydride in situ. This method is cost-effective and has shown excellent performance in suppressing racemization, even under forcing conditions, making it a trustworthy alternative to proprietary phosphonium/uronium salts.[5]
Other
BTC (Triphosgene)
Forms a highly reactive amino acid chloride intermediate. While very effective, it requires strictly anhydrous conditions to prevent side reactions and resin cleavage, making it less robust for routine synthesis.[7]
Detailed Experimental Protocols
Protocol 1: Incorporation using Fmoc-(2S)-2-(methylamino)pentanoic acid
This protocol details the critical step of coupling an incoming Fmoc-protected amino acid onto the N-terminal (2S)-2-(methylamino)pentanoic acid residue of the growing peptide chain.
Prerequisites: Resin-bound peptide with N-terminal (2S)-2-(methylamino)pentanoic acid (Fmoc group has been removed).
Step-by-Step Methodology:
Resin Swelling: Swell the peptide-resin in N,N-Dimethylformamide (DMF) for 30 minutes.
Pre-activation of Incoming Amino Acid:
In a separate vessel, dissolve 4 equivalents of the Fmoc-protected amino acid and 3.9 equivalents of HATU in DMF.
Add 8 equivalents of N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine to the solution.
Allow the mixture to pre-activate for 2-5 minutes at room temperature. The use of collidine is often preferred as it is a weaker base than DIPEA, which can help minimize racemization of the activated amino acid.
Coupling Reaction:
Drain the DMF from the swollen peptide-resin.
Immediately add the pre-activated amino acid solution to the resin.
Agitate the reaction vessel at room temperature for a minimum of 2 hours. For particularly difficult sequences, extend the coupling time to 4 hours or perform the reaction at a slightly elevated temperature (e.g., 40°C).[3]
Monitoring Coupling Completion:
Take a small sample of the resin beads and wash thoroughly with DMF and Dichloromethane (DCM).
Perform a qualitative test. Note: The standard Kaiser test will be negative as it detects primary amines. Use the Isatin Test or Chloranil Test to detect the presence of unreacted secondary amines.
Recoupling (If Necessary):
If the coupling is incomplete, drain the reaction solution and repeat steps 3 and 4 (a "double coupling"). It is mechanistically more effective to use fresh reagents rather than simply extending the time of the first coupling indefinitely.
Washing: Once coupling is complete, drain the reaction mixture and wash the resin extensively with DMF (3x), DCM (3x), and DMF (3x) to remove all excess reagents and byproducts.
Continuation of Synthesis: Proceed with the Fmoc deprotection of the newly added residue to continue peptide elongation.[10]
Protocol 2: On-Resin N-Methylation via Fukuyama-Miller-Scanlan Method
This protocol allows for the N-methylation of a resin-bound primary amine residue (e.g., norvaline) to generate the desired (2S)-2-(methylamino)pentanoic acid residue in situ. This procedure has been optimized to be completed in under one hour.[1][3][9]
Caption: On-resin N-methylation reaction scheme.
Step-by-Step Methodology:
Sulfonylation (Amine Activation):
Swell the resin-bound peptide (with the target primary amine at the N-terminus) in a 1:1 mixture of DCM and N-Methyl-2-pyrrolidone (NMP).
In a separate vessel, dissolve 4 equivalents of 2-nitrobenzenesulfonyl chloride (o-NBS-Cl) in the solvent mixture.
Add 8 equivalents of 2,4,6-Collidine to the peptide-resin, followed immediately by the o-NBS-Cl solution.
Agitate for 15-30 minutes. The sulfonamide formed is a critical intermediate, as it increases the acidity of the N-H proton, facilitating the subsequent methylation.
Wash the resin thoroughly with DCM and NMP.
Methylation (Mitsunobu-type):
To the activated resin, add a solution of 5 equivalents of 7-Methyl-1,5,7-triazabicyclo[4.4.0]dec-5-ene (MTBD, a proton sponge) and 3-5 equivalents of methyl p-toluenesulfonate or dimethyl sulfate in anhydrous NMP. Caution: Dimethyl sulfate is highly toxic and should be handled with extreme care in a fume hood.
Agitate for 10-15 minutes.
Wash the resin thoroughly with NMP and DCM.
Desulfonylation (NBS Group Removal):
Prepare a solution of 10 equivalents of 2-mercaptoethanol and 5 equivalents of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in NMP.
Add this solution to the resin and agitate for 15-20 minutes. The reaction proceeds via the formation of a Meisenheimer complex, which regenerates the free secondary amine.[7]
Wash the resin extensively with NMP (5x) and DCM (3x). The resin is now ready for the coupling of the next amino acid under standard or moderately enhanced conditions.
Troubleshooting and Self-Validation
Problem
Probable Cause(s)
Recommended Solution & Validation
Incomplete Coupling onto N-Me residue
Insufficiently active coupling reagent; short reaction time; steric hindrance from adjacent residues.
Use a high-potency reagent like HATU or PyAOP.[6] Perform a double coupling with fresh reagents. Validate completion with an Isatin or Chloranil test.
Multiple Peaks in Final HPLC
Presence of cis/trans conformers around the N-methylated amide bond. This is an inherent property, not necessarily an impurity.
Co-inject the collected peaks to see if they merge. Use variable temperature HPLC or NMR to confirm conformational isomers. Often, purification requires collecting all related peaks.[6]
Diketopiperazine (DKP) Formation
The N-methylated residue is the second amino acid in the sequence, promoting intramolecular cyclization and cleavage from the resin.
If possible, rearrange the synthesis strategy to avoid having the N-methylated residue at position 2. If unavoidable, use a pre-formed dipeptide for coupling to bypass this step.
Racemization
Use of a strong, non-hindered base (like DIPEA) in excess; elevated temperatures for extended periods.
Use a more sterically hindered base like 2,4,6-Collidine. Minimize reaction times and temperatures. The pivaloyl anhydride method is noted for excellent racemization suppression.[5]
Fragmentation during Cleavage
Acid-labile linkages can form between consecutive N-methylated amino acids, which can cleave during final TFA treatment.
Minimize the time of TFA cleavage. A shorter cleavage time (e.g., 1-2 hours) is often sufficient and can reduce this side reaction.[6]
Conclusion
The incorporation of (2S)-2-(methylamino)pentanoic acid is a challenging yet highly rewarding modification in peptide synthesis. A thorough understanding of the mechanistic hurdles posed by its sterically hindered secondary amine is critical for success. By abandoning standard coupling protocols and adopting specialized, highly active reagents like HATU or robust methods such as on-resin methylation, researchers can reliably synthesize N-methylated peptides. The protocols and troubleshooting guide provided here offer a validated framework for navigating these complexities, empowering scientists to harness the full potential of N-methylation for the development of next-generation peptide therapeutics.
N-Methylated Peptide Synthesis via in situ Generation of Pivaloyl Mixed Anhydrides. (2023). ChemRxiv. [Link]
Teixidó, M., Albericio, F., & Giralt, E. (2005). Solid-phase synthesis and characterization of N-methyl-rich peptides. Journal of Peptide Research, 65(2), 153-166. [Link]
Biron, E., & Kessler, H. (2005). Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis. The Journal of Organic Chemistry, 70(13), 5183–5189. [Link]
Khan Academy. (2011). Peptide Synthesis in the Laboratory. YouTube. [Link]
Atherton, E., & Sheppard, R. C. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in Chemistry, 8, 165. [Link]
Enantioselective Synthesis of Fmoc-Protected (2S,3R)-3,4-Dimethyl-2-(methylamino)pentanoic Acid. (Year N/A). Synfacts. [Link]
Naoum, J., et al. (2024). Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique. ACS Omega, 9(22), 24655–24663. [Link]
Chatterjee, J., et al. (2008). N-Methylation of Peptides: A New Perspective in Medicinal Chemistry. Accounts of Chemical Research, 41(10), 1331-1342. [Link]
Biron, E., Chatterjee, J., & Kessler, H. (2008). Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings. In Peptide Synthesis and Applications (pp. 27-42). Humana Press. [Link]
Siano, A., et al. (2024). N-methylation of bioactive peptides as a conformational constraint tool to improve enzymatic stability. Methods in Enzymology. [Link]
Fiori, L., & Accetta, G. (2021). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. Chemistry – A European Journal, 27(40), 10226-10235. [Link]
N-Methylation of Peptides on Selected Positions during the Elongation of the Peptide Chain in Solution Phase. (2008). The Journal of Organic Chemistry, 73(18), 7176–7184. [Link]
Kent, S. B. H. (2009). Introduction to Peptide Synthesis. Current Protocols in Protein Science, Chapter 18, Unit 18.1. [Link]
Bryan, M. C., et al. (2021). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. The Journal of Organic Chemistry, 86(1), 13-26. [Link]
Naoum, J., et al. (2024). Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique. ACS Omega, 9(22), 24655–24663. [Link]
Precision N-Methylation of L-Norvaline: Strategies for Chiral Integrity and Yield Optimization
Executive Summary & Strategic Rationale N-Methyl-L-Norvaline (N-Me-Nva) is a critical non-proteinogenic building block, increasingly utilized in peptidomimetics to enhance proteolytic stability and induce specific confor...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Strategic Rationale
N-Methyl-L-Norvaline (N-Me-Nva) is a critical non-proteinogenic building block, increasingly utilized in peptidomimetics to enhance proteolytic stability and induce specific conformational constraints (e.g.,
-turn mimetics). Unlike standard alanine or valine, the linear propyl side chain of norvaline presents unique steric and solubility profiles that require precise protocol adaptation.
This guide details the Benoiton Modification (Sodium Hydride/Methyl Iodide) as the primary protocol for synthesizing N-Boc-N-Methyl-L-Norvaline. This method is selected for its scalability and high yield on non-functionalized side chains. A secondary Freidinger Lactam protocol is provided for applications requiring absolute stereochemical rigor (
ee).
Key Technical Challenges
Chemo-selectivity: Preventing quaternization (formation of the dimethyl ammonium salt).
Chiral Integrity: The
-proton of N-protected amino acids is acidic; strong bases (NaH) can induce racemization via enolization if temperature and stoichiometry are not strictly controlled.
Safety: Handling pyrophoric reagents (NaH) and alkylating agents (MeI) requires rigorous exclusion of moisture.
Methodology Selection Matrix
The following decision matrix justifies the selection of the Benoiton method over alternative routes for L-Norvaline.
Method
Reagents
Mechanism
Suitability for L-Nva
Pros/Cons
Benoiton (Selected)
NaH, MeI, THF
Alkylation of Dianion
High
Pro: Scalable, cost-effective.Con: Moisture sensitive; slight racemization risk if overheated.
Substrate: N-Boc-L-Norvaline (CAS: 21947-32-0), 2.17 g (10 mmol).
Alkylating Agent: Iodomethane (Methyl Iodide), 5.0 mL (Excess).
Base: Sodium Hydride (60% dispersion in mineral oil), 1.2 g (30 mmol). Note: Excess base is required to deprotonate both the carboxylate and the carbamate.
Solvent: Anhydrous Tetrahydrofuran (THF), 40 mL.
Quench: Ethyl Acetate, Water, 5% Citric Acid or 1M HCl.
Setup: Equip a 100 mL flame-dried round-bottom flask with a magnetic stir bar and a rubber septum. Flush with Argon for 5 minutes.
Dissolution: Add N-Boc-L-Norvaline (2.17 g) and Anhydrous THF (40 mL). Stir until fully dissolved.
Cooling: Add Iodomethane (5.0 mL, ~80 mmol) to the solution. Crucial: Adding MeI before the base protects the carboxylate as a transient ester, facilitating the reaction, though the classic Benoiton adds MeI last. Modern optimization suggests adding MeI to the cold mixture before NaH to minimize side reactions.
Cool to 0°C: Place the flask in an ice-water bath and equilibrate for 15 minutes.
Phase 2: The Reaction
Base Addition: Carefully add NaH (1.2 g) in small portions over 20 minutes.
Caution: Vigorous evolution of Hydrogen gas (
) will occur. Ensure adequate venting via a needle to the bubbler.
Kinetics: The solution will turn cloudy/grey. Stir at 0°C for 30 minutes , then remove the ice bath and allow to warm to room temperature .
Incubation: Stir at room temperature for 12–16 hours (Overnight).
Phase 3: Quench and Workup
Quenching: Cool the flask back to 0°C. Add Ethyl Acetate (10 mL) to consume excess NaH (safer than water). Then, dropwise add Water (10 mL).
Evaporation: Concentrate the mixture under reduced pressure (Rotavap) to remove THF.
Extraction: Dilute the residue with Water (30 mL) and wash with Diethyl Ether (2 x 20 mL).
Purpose: This removes the mineral oil from the NaH and neutral byproducts. Discard the organic (ether) layer.
Acidification: Acidify the aqueous layer to pH 2–3 using 1M HCl or 5% Citric Acid . The product will precipitate or oil out.
Final Extraction: Extract the acidic aqueous layer with Ethyl Acetate (3 x 30 mL).
Drying: Combine the Ethyl Acetate layers, wash with Brine (20 mL), dry over anhydrous
, and concentrate to yield the crude product.
Purification & Characterization[2]
Purification: Usually not required if yield >95%. If necessary, crystallize from Hexane/EtOAc.
Expected Yield: 90–96% (Viscous colorless oil or low-melting solid).
NMR Check: Look for the N-Methyl singlet at
ppm. Rotamers are common in N-Me-Boc amino acids, often showing split peaks (approx 60:40 ratio).
Workflow Visualization
The following diagram illustrates the critical path for the synthesis, emphasizing the "Self-Validating" checkpoints (TLC/NMR).
Figure 1: Critical path workflow for the Benoiton N-methylation protocol.
Alternative Protocol: High-Fidelity Freidinger Method
Use this method if optical rotation data indicates racemization in the NaH protocol.
Condensation: React N-Boc-L-Nva with Paraformaldehyde and p-Toluenesulfonic acid (cat.) in refluxing Toluene with a Dean-Stark trap.
Intermediate: Formation of the 5-oxazolidinone (stable cyclic intermediate).
Reduction: Treat the oxazolidinone with Triethylsilane (
) and Trifluoroacetic acid (TFA) in Chloroform.
Result: Ring opening yields the N-Methyl amino acid with chirality strictly preserved.
Troubleshooting & Quality Control
Observation
Root Cause
Corrective Action
Low Yield
Moisture in THF or old NaH.
Distill THF over Na/Benzophenone. Use fresh NaH.
Racemization
Temperature too high during NaH addition.
Strictly maintain 0°C during base addition. Do not exceed RT during reaction.
Incomplete Reaction
Stirring impeded by viscosity.
The NaH step creates a thick gel. Add more THF if stirring stops.
NMR Split Peaks
Rotamers (Cis/Trans carbamate).
This is normal for N-Me-Boc-AA. Run NMR at 50°C to coalesce peaks for verification.
References
Cheung, S. T., & Benoiton, N. L. (1977). N-Methylation of amino acids and peptides by reaction with methyl iodide and sodium hydride.[3] Canadian Journal of Chemistry, 55(5), 906-910.
[Link]
Freidinger, R. M., Hinkle, J. S., Perlow, D. S., & Arison, B. H. (1983). Synthesis of 9-fluorenylmethyloxycarbonyl-protected N-alkyl amino acids by reduction of oxazolidinones.[4] The Journal of Organic Chemistry, 48(1), 77-81.[4]
[Link]
Aurelio, L., Brownlee, R. T., & Hughes, A. B. (2004).
-amino acids. Chemical Reviews, 104(11), 5823-5846.
[Link]
Chatterjee, J., Gilon, C., Hoffman, A., & Kessler, H. (2008). N-methylation of peptides: a new perspective in medicinal chemistry. Accounts of Chemical Research, 41(10), 1331-1342.[4]
[Link]
experimental use of N-methyl-L-norvaline in cardiovascular research
Application Note: Experimental Use of N-Methyl-L-Norvaline in Cardiovascular Research Executive Summary & Scientific Rationale N-methyl-L-norvaline (N-Me-Nor) is a specialized amino acid derivative utilized in cardiovasc...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Experimental Use of N-Methyl-L-Norvaline in Cardiovascular Research
Executive Summary & Scientific Rationale
N-methyl-L-norvaline (N-Me-Nor) is a specialized amino acid derivative utilized in cardiovascular research to modulate the L-Arginine/Nitric Oxide (NO) pathway.[1] While its parent compound, L-norvaline, is the canonical non-selective arginase inhibitor, the N-methylated variant offers distinct physicochemical properties (enhanced lipophilicity and metabolic stability) that make it a valuable probe for intracellular arginase isoforms.
Core Mechanism:
Endothelial dysfunction is often driven by the upregulation of Arginase (isoforms I and II) , which competes with Endothelial Nitric Oxide Synthase (eNOS) for their shared substrate, L-Arginine. By inhibiting arginase, N-Me-Nor shifts the substrate pool towards eNOS, restoring NO production, promoting vasodilation, and reducing vascular oxidative stress.
) against Arginase I (cytosolic) vs. Arginase II (mitochondrial).
Vascular Reactivity: Restoring endothelium-dependent relaxation in atherosclerotic or hypertensive tissue models.
Metabolic Stability: Utilizing the N-methyl group to resist rapid degradation by aminopeptidases during prolonged in vitro or ex vivo assays.
Chemical Properties & Preparation
Property
Specification
Compound Name
N-Methyl-L-Norvaline Hydrochloride
CAS Number
19653-78-2 (HCl salt)
Molecular Weight
167.63 g/mol
Solubility
Water (>50 mg/mL), DMSO, Methanol
Stability
Hygroscopic; Store at -20°C; Desiccate.
Vehicle Control
PBS (pH 7.4) or Culture Media (for aqueous solutions)
Preparation Protocol:
Stock Solution (100 mM): Dissolve 16.76 mg of N-Me-Nor HCl in 1 mL of sterile, deionized water or PBS. Vortex until clear.
Filtration: Sterile filter using a 0.22 µm PVDF membrane if using for cell culture.
Storage: Aliquot into 50 µL volumes and freeze at -20°C. Avoid freeze-thaw cycles.
Working Concentration: Typical range is 10 µM to 10 mM , depending on the assay sensitivity and duration.
Mechanistic Pathway Visualization
The following diagram illustrates the competitive inhibition mechanism where N-Me-Nor blocks Arginase, thereby shunting L-Arginine towards the eNOS pathway to produce Nitric Oxide.
Caption: N-methyl-L-norvaline competitively inhibits Arginase, redirecting L-Arginine to eNOS for NO synthesis.
) of N-Me-Nor against tissue or recombinant arginase.
Reagents:
Lysis Buffer: 50 mM Tris-HCl (pH 7.5), 0.1 mM EDTA, protease inhibitors.
Activation Buffer: 10 mM MnCl₂ in 50 mM Tris-HCl.
Substrate: 0.5 M L-Arginine (pH 9.7).
Detection Reagent:
-isonitrosopropiophenone (ISPF) dissolved in ethanol.
Workflow:
Lysate Prep: Homogenize vascular tissue (aorta/artery) or lyse endothelial cells (HUVECs). Centrifuge (14,000 x g, 10 min, 4°C) and collect supernatant.
Activation: Mix 25 µL lysate with 25 µL Activation Buffer. Heat at 56°C for 10 minutes to activate the enzyme.
Inhibitor Incubation: Add 25 µL of N-Me-Nor (serial dilutions: 0, 10 µM, 100 µM, 1 mM, 10 mM). Incubate at 37°C for 10 min.
Reaction: Add 25 µL of 0.5 M L-Arginine. Incubate at 37°C for 60 minutes .
Termination: Stop reaction with 200 µL Acid Mix (H₂SO₄/H₃PO₄/H₂O 1:3:7).
Development: Add 25 µL of 9% ISPF. Heat at 100°C for 45 minutes (dark).
Read: Measure Absorbance at 540 nm .
Calculation: Normalize to total protein. Plot % Activity vs. Log[N-Me-Nor] to determine
.
Protocol B: Isometric Tension Recording (Ex Vivo Vascular Function)
Purpose: To assess the functional recovery of endothelium-dependent vasodilation.
Setup:
Tissue: Thoracic aortic rings (3-4 mm) from hypertensive (e.g., SHR) or ApoE-/- mice.
Apparatus: Organ bath chambers (Radnoti or similar) filled with Krebs-Henseleit buffer (95% O₂/5% CO₂, 37°C).
Step-by-Step:
Equilibration: Mount rings at optimal resting tension (e.g., 1.5 g for rat aorta) for 60 min.
Viability Check: Challenge with 60 mM KCl. Wash out.
Pre-contraction: Induce stable contraction with Phenylephrine (PE, 1 µM) (aim for 60-80% of KCl max).
Treatment: Once plateau is reached, incubate with N-Me-Nor (100 µM - 1 mM) or Vehicle for 30 minutes.
Note: N-Me-Nor does not cause relaxation per se; it potentiates the response to agonists.
Relaxation Curve: Perform a cumulative concentration-response curve (CCRC) with Acetylcholine (ACh, 1 nM to 10 µM) .
Analysis: Calculate % Relaxation relative to the PE pre-contraction plateau.
Expected Result: N-Me-Nor treated rings should show a left-shift in the ACh curve (lower
) and increased compared to untreated hypertensive controls.
Data Analysis & Interpretation
Table 1: Expected Outcomes in Pathological Models (e.g., Hypertension)
Parameter
Untreated (Pathology)
N-Me-Nor Treated
Physiological Interpretation
Arginase Activity
High (100%)
Low (<40%)
Direct enzyme inhibition.
NO Production
Low
Increased
Restoration of eNOS coupling.
ACh Relaxation ()
Impaired (<50%)
Improved (>75%)
Endothelial function recovery.
Superoxide ()
High
Reduced
Reduced eNOS uncoupling.
Statistical Validation:
Compare groups using Two-way ANOVA (for dose-response curves) followed by Bonferroni’s post-hoc test.
Significance threshold:
.
Troubleshooting & Expert Tips
Solubility Issues: While the HCl salt is water-soluble, high concentrations (>50 mM) in cold buffers may precipitate. Warm slightly to 37°C if this occurs.
Specificity Controls: Always run a parallel control with L-NAME (NOS inhibitor). If N-Me-Nor improves relaxation, adding L-NAME should abolish this effect, confirming the mechanism is NO-dependent.
Incubation Time: For cell culture (HUVECs), arginase inhibition effects on NO release may require 12-24 hours of treatment to observe changes in protein expression or sustained NO accumulation, whereas enzyme assays are immediate.
References
Pernow, J., & Jung, C. (2013). Arginase as a potential target in the treatment of cardiovascular disease: reversal of endothelial dysfunction. Cardiovascular Research, 98(3), 334–343. [Link]
Ming-Hui, Z., et al. (2004). Arginase II Down-regulation of Nitric Oxide Synthase. Circulation Research, 95, 249-253. (Foundational mechanism for norvaline-based inhibition).
Application Note: Cellular Profiling and Engineering of (2S)-2-(methylamino)pentanoic acid (N-Methyl-L-Norvaline) Executive Summary & Biological Context (2S)-2-(methylamino)pentanoic acid, commonly referred to as -Methyl...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Cellular Profiling and Engineering of (2S)-2-(methylamino)pentanoic acid (N-Methyl-L-Norvaline)
Executive Summary & Biological Context
(2S)-2-(methylamino)pentanoic acid, commonly referred to as
-Methyl-L-Norvaline (N-Me-Nva) , is a non-proteinogenic amino acid of significant interest in two distinct domains of drug discovery: Peptide Therapeutics Engineering and Metabolic Modulation .
Structurally, it represents a linear, hydrophobic residue. The
-methylation of the backbone amine serves a critical function in medicinal chemistry: it eliminates a hydrogen bond donor, thereby altering the solvation energy and typically enhancing the membrane permeability and proteolytic stability of peptides into which it is incorporated. Biologically, the free acid acts as a competitive inhibitor of Arginase , an enzyme pivotal in the urea cycle and immune regulation. By inhibiting arginase, N-Me-Nva shifts L-Arginine utilization toward Nitric Oxide Synthase (NOS), enhancing Nitric Oxide (NO) production.
This guide details the protocols for:
Functional Potency: Assessing Arginase inhibition via cellular NO recovery.
Structural Utility: Evaluating proteolytic stability improvements in peptide scaffolds.
Mechanism of Action: The Arginine Flux
To understand the assay logic, one must visualize the competition for the substrate L-Arginine. In endothelial cells and macrophages, L-Arginine is a shared substrate for two competing enzymes:
Arginase (I & II): Hydrolyzes Arginine into Ornithine and Urea (limiting NO production).
Nitric Oxide Synthase (NOS): Converts Arginine into Citrulline and NO (vasodilatory and cytotoxic signaling).
Hypothesis: Treatment with N-Me-Nva blocks Arginase, increasing the intracellular pool of L-Arginine available for NOS, resulting in measurable upregulation of NO.
Figure 1: The Competitive Flux.[1] N-Methyl-L-Norvaline inhibits Arginase, shunting L-Arginine towards the NOS pathway to produce detectable Nitric Oxide.
Protocol A: Cellular Arginase Inhibition Assay (NO Recovery)
Objective: Quantify the efficacy of N-Me-Nva in restoring NO production in endothelial cells or macrophages where Arginase is overexpressed or active.
Cell Model:
HUVEC (Human Umbilical Vein Endothelial Cells): For vascular biology context.
RAW 264.7 (Murine Macrophages): For immune context (requires LPS stimulation to induce iNOS).
Reagents:
(2S)-2-(methylamino)pentanoic acid (N-Me-Nva) Stock: 100 mM in DMSO.
LPS (Lipopolysaccharide): To induce Arginase/iNOS in macrophages.
Griess Reagent (Sulfanilamide + NED): Colorimetric detection of Nitrite (
), the stable breakdown product of NO.
L-Arginine (supplemental, optional).
Step-by-Step Methodology:
Seeding:
Plate RAW 264.7 cells at
cells/well in a 96-well clear-bottom plate.
Incubate for 24 hours at 37°C, 5%
.
Induction & Treatment:
Remove media and wash with PBS.
Add fresh phenol-red free DMEM (phenol red interferes with Griess absorbance).
Induction: Add LPS (100 ng/mL) to upregulate iNOS and Arginase II.
Treatment: Simultaneously treat with serial dilutions of N-Me-Nva (0.1
M to 100 M).
Controls:
Negative: Media only (no LPS).
Positive: LPS only (Max Arginase activity may dampen NO).
Objective: Validate the utility of N-Me-Nva as a stabilizing residue. This assay compares a standard peptide against an analog where a labile residue (e.g., Valine or Leucine) is replaced by N-Me-Nva.
Rationale: The
-methyl group removes the amide proton, preventing the formation of the tetrahedral intermediate required for protease cleavage.
Workflow Diagram:
Figure 2: Workflow for assessing metabolic stability improvements conferred by N-Me-Nva incorporation.
Detailed Methodology:
Substrate Preparation:
Synthesize/Purchase Peptide A (Sequence: H-Phe-Val-Arg-OH) and Peptide B (Sequence: H-Phe-[N-Me-Nva]-Arg-OH).
Prepare 10 mM stocks in DMSO.
Incubation:
Thaw pooled Human Plasma (heparinized) to 37°C.
Spike peptides into plasma to a final concentration of 5
M (0.5% DMSO final).
Incubate in a shaking water bath at 37°C.
Sampling:
At
minutes, remove 50 L aliquots.
Immediately transfer into 200
L of ice-cold Acetonitrile containing Internal Standard (e.g., Tolbutamide or Warfarin) to precipitate proteins and quench activity.
Processing:
Vortex for 1 min, Centrifuge at 4,000 rpm for 15 min at 4°C.
Collect supernatant for LC-MS/MS injection.
Analysis:
Monitor the depletion of the parent ion peak area over time.
Plot
vs. Time.
Calculate Half-life (
).
Expected Result: Peptide B (containing N-Me-Nva) should exhibit a significantly longer
(>120 min) compared to Peptide A (<30 min) due to steric hindrance of proteolytic enzymes.
Safety & Handling
Toxicity: While L-Norvaline is generally well-tolerated, N-methylated derivatives can exhibit altered toxicity profiles due to changed accumulation kinetics. Perform a standard MTT cytotoxicity assay (48h) on HUVEC cells alongside functional assays.
Storage: Store the solid hydrochloride salt at -20°C. Solutions in DMSO are stable for 1 month at -20°C.
Stereochemistry: Ensure the (2S) enantiomer is used; the (2R) enantiomer may be biologically inert or possess off-target effects.
References
Chem-Impex International. "N-Methyl-L-norvaline hydrochloride - Product Description and Biological Activity." Chem-Impex Catalog. Accessed October 2023. Link
Polis, B., et al. (2019). "L-Norvaline, a new therapeutic agent against Alzheimer's disease."[2] Neural Regeneration Research, 14(9), 1562-1572. (Establishes the Arginase inhibition mechanism of the Norvaline scaffold). Link
MedChemExpress. "N-Methyl-L-valine and derivatives in Peptide Synthesis." MCE Product Guide. (Context for N-methylated amino acids in drug design). Link
Steppan, J., et al. (2016). "Arginase inhibition reverses endothelial dysfunction." Anesthesiology, 125(3), 542-551. (Protocol grounding for Arginase/NO assays). Link
Application Notes and Protocols for a Senior Application Scientist
Topic: Animal Models for Studying N-methyl-L-norvaline Effects Abstract N-methyl-L-norvaline is emerging as a potent modulator of the L-arginine metabolic pathway. As a derivative of the well-characterized arginase inhib...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Animal Models for Studying N-methyl-L-norvaline Effects
Abstract
N-methyl-L-norvaline is emerging as a potent modulator of the L-arginine metabolic pathway. As a derivative of the well-characterized arginase inhibitor L-norvaline, N-methyl-L-norvaline offers a promising tool for investigating pathologies associated with nitric oxide (NO) deficiency and endothelial dysfunction. This guide provides a comprehensive overview of the rationale, selection, and implementation of relevant animal models to study the cardiovascular and neurological effects of N-methyl-L-norvaline. We detail field-proven protocols, explain the causality behind experimental choices, and offer a framework for robust, self-validating study design.
Scientific Foundation: The L-Arginine Dilemma
The amino acid L-arginine stands at a critical metabolic crossroads, serving as the sole substrate for two competing enzymes: Nitric Oxide Synthase (NOS) and Arginase.[1] This competition is a fundamental control point for vascular and neuronal health.
Nitric Oxide Synthase (NOS): This family of enzymes (eNOS, nNOS, iNOS) metabolizes L-arginine to produce nitric oxide (NO) and L-citrulline. NO is a critical signaling molecule, acting as a potent vasodilator, neurotransmitter, and anti-inflammatory agent.[2]
Arginase (ARG): This enzyme, existing in two isoforms (ARG1 and ARG2), hydrolyzes L-arginine into ornithine and urea, effectively shunting L-arginine away from the NOS pathway.[1][3]
In numerous pathological states, including hypertension, atherosclerosis, and neurodegenerative diseases, arginase activity is upregulated. This increased activity depletes the local L-arginine pool, leading to reduced NO synthesis, a state often termed "endothelial dysfunction."[4] Therefore, inhibiting arginase is a key therapeutic strategy to restore L-arginine availability for NOS and enhance NO production.
N-methyl-L-norvaline hydrochloride is identified as a potent inhibitor of arginase.[5] By blocking this enzyme, it is hypothesized to increase the bioavailability of L-arginine for NOS, thereby promoting NO-mediated vasodilation, improving blood flow, and exerting neuroprotective effects.[4][5]
Figure 1: L-Arginine Metabolic Pathway and Site of Inhibition.
Recommended Animal Models: Rationale and Selection
The choice of animal model is contingent on the specific hypothesis being tested. We recommend the following well-validated models for investigating the primary effects of an arginase inhibitor like N-methyl-L-norvaline.
Cardiovascular Models
Expertise & Causality: The SHR is the most widely used model for human essential hypertension. Its pathology involves pronounced endothelial dysfunction, increased oxidative stress, and elevated arginase activity, making it an ideal model to test the antihypertensive effects of N-methyl-L-norvaline. A positive outcome in this model—a reduction in blood pressure—would strongly suggest a restoration of NO-mediated vasodilation.
Trustworthiness: This is a non-surgical, genetic model that develops hypertension predictably. Wistar-Kyoto (WKY) rats serve as the proper normotensive genetic control, ensuring that any observed effects are due to the treatment's interaction with the hypertensive phenotype.
Expertise & Causality: This is the benchmark model for studying atherosclerosis. When fed a high-fat "Western" diet, these mice develop hypercholesterolemia and atherosclerotic plaques that mimic human lesions. Endothelial dysfunction, driven by inflammation and reduced NO bioavailability, is a key initiator of this process. Upregulated arginase is known to contribute to this pathology. This model is therefore perfectly suited to test if N-methyl-L-norvaline can slow or reverse plaque formation.
Trustworthiness: The phenotype is robust and highly characterized. C57BL/6J mice, the background strain for ApoE-/-, serve as the wild-type control to distinguish between the effects of the diet and the genetic predisposition to atherosclerosis.
Neurological Models
Expertise & Causality: This model is highly relevant as it develops both Amyloid-beta (Aβ) plaques and neurofibrillary tangles, the core pathologies of Alzheimer's Disease (AD). Crucially, AD pathogenesis involves impaired cerebral blood flow and L-arginine metabolism.[6] Studies using the parent compound, L-norvaline, have demonstrated reduced Aβ deposition and improved cognitive outcomes in this specific model.[7] This provides a strong precedent for investigating N-methyl-L-norvaline's potential neuroprotective effects.
Trustworthiness: The model presents an age-dependent progression of AD-like pathology, allowing for studies on both prevention and intervention. Non-transgenic mice of the same mixed-strain background are the appropriate controls.
Detailed Experimental Protocols
The following protocols are designed as self-validating systems, including necessary controls and clear endpoints.
Protocol 3.1: Evaluating Antihypertensive Effects in SHR
Objective: To assess the efficacy of chronic N-methyl-L-norvaline administration in reducing blood pressure and improving endothelial function in SHR.
Materials:
Male Spontaneously Hypertensive Rats (SHR), 12-14 weeks old.
Age-matched Wistar-Kyoto (WKY) rats as normotensive controls.
N-methyl-L-norvaline hydrochloride.
Vehicle (sterile drinking water or 0.9% saline).
Tail-cuff plethysmography system for blood pressure.
Organ bath system for vascular reactivity studies.
Methodology:
Acclimatization (1 week): House animals in a controlled environment (12h light/dark cycle, 22±2°C) with ad libitum access to standard chow and water.
Baseline Measurement: Train rats for tail-cuff measurements for 3-4 days. Record stable baseline systolic blood pressure (SBP) and heart rate (HR) for each animal.
Group Allocation: Randomly assign SHR to two groups (n=8-10/group): Vehicle and N-methyl-L-norvaline. A group of WKY rats will receive vehicle.
Drug Administration (4 weeks): Based on protocols for similar arginase inhibitors, a starting dose can be estimated (e.g., 10-50 mg/kg/day). Administration via oral gavage ensures accurate dosing. Alternatively, administration in drinking water can be used if stability is confirmed. Prepare fresh solutions daily.
Monitoring: Measure SBP and HR weekly. Monitor body weight and general health.
Terminal Endpoint Analysis:
At the end of the treatment period, euthanize animals via an approved method.
Vascular Function: Immediately excise the thoracic aorta. Cut into 2-3 mm rings and mount in an organ bath containing Krebs-Henseleit buffer, gassed with 95% O₂/5% CO₂. After equilibration, pre-constrict rings with phenylephrine (PE, 1 μM) and assess endothelium-dependent relaxation by adding cumulative concentrations of acetylcholine (ACh, 1 nM to 10 μM).
Biochemical Analysis: Collect blood for plasma nitrate/nitrite measurement (Griess assay) as an index of NO production. Homogenize aortic tissue to measure arginase activity.
Protocol 3.2: Assessing Neuroprotective Effects in 3xTg-AD Mice
Objective: To determine if chronic N-methyl-L-norvaline treatment can ameliorate cognitive deficits and AD-related pathology.
Materials:
Male 3xTg-AD mice and non-transgenic (Non-Tg) control mice. A starting age of 6 months is recommended to begin treatment before severe pathology develops.
N-methyl-L-norvaline hydrochloride.
Morris Water Maze (MWM) apparatus.
Reagents for Western blotting and immunohistochemistry (e.g., antibodies against Aβ, PSD-95, Iba1).
Methodology:
Acclimatization & Grouping (1 week): As in 3.1. Randomly assign 3xTg-AD mice to Vehicle and N-methyl-L-norvaline groups (n=12-15/group). A group of Non-Tg mice will receive vehicle.
Drug Administration (2.5-3 months): Based on a successful L-norvaline study, administer the drug in drinking water at a concentration of 250 mg/L.[7] Ensure water bottles are shielded from light and changed every 2-3 days.
Behavioral Testing (Final week of treatment):
Morris Water Maze: Assess spatial learning and memory.
Acquisition Phase (5 days): Train mice to find a hidden platform in a pool of opaque water, with four trials per day. Record escape latency and path length.
Probe Trial (Day 6): Remove the platform and allow the mouse to swim for 60 seconds. Record the time spent in the target quadrant where the platform was previously located.
Terminal Endpoint Analysis:
Following behavioral testing, euthanize mice and perfuse with ice-cold PBS.
Harvest brains. Hemisect one hemisphere for biochemical analysis and fix the other for immunohistochemistry.
Biochemistry: Homogenize hippocampal tissue. Use Western blotting to quantify levels of soluble Aβ oligomers, fibrillar species, and the synaptic protein PSD-95.
Immunohistochemistry: Section the fixed hemisphere. Perform staining for microgliosis (Iba1) and astrocytosis (GFAP) in the hippocampus and cortex to assess neuroinflammation.
Figure 2: General Experimental Workflow for In Vivo Studies.
Data Presentation and Interpretation
Quantitative data should be organized for clear comparison.
Table 1: Summary of Recommended Models and Parameters
Model
Hypothesis
Compound Administration
Primary Outcome Measures
Key Controls
SHR Rat
Antihypertensive Effects
10-50 mg/kg/day (oral gavage)
Systolic Blood Pressure (Tail-cuff)
WKY Vehicle
Improved Endothelial Function
4-week duration
Acetylcholine-induced vasorelaxation
SHR Vehicle
ApoE-/- Mouse
Attenuation of Atherosclerosis
High-Fat Diet + Drug
Aortic Plaque Area (Oil Red O)
C57BL/6J Vehicle
Anti-inflammatory Effects
8-12 week duration
VCAM-1, ICAM-1 expression (IHC)
ApoE-/- Vehicle
3xTg-AD Mouse
Improved Cognitive Function
250 mg/L in drinking water
Morris Water Maze (Escape Latency)
Non-Tg Vehicle
Reduced Neuropathology
2.5-3 month duration
Aβ oligomers, PSD-95 (Western Blot)
3xTg-AD Vehicle
Interpreting Results:
A significant decrease in SBP in treated SHR compared to vehicle SHR would support an antihypertensive effect. This should be corroborated by improved ACh-induced vasorelaxation.
In ApoE-/- mice, a reduction in the percentage of aortic area covered by Oil Red O staining in the treatment group would indicate an anti-atherosclerotic effect.
For 3xTg-AD mice, a shorter escape latency during MWM acquisition and more time spent in the target quadrant during the probe trial would signify improved spatial memory. This should correlate with reduced Aβ levels and preserved PSD-95.
Feldman, P. L., Griffith, O. W., & Stuehr, D. J. (1993). NG-methyl-L-arginine functions as an alternate substrate and mechanism-based inhibitor of nitric oxide synthase. Biochemistry, 32(11), 2916–2924. [Link]
Polis, B., & Samson, A. O. (2018). L-Norvaline Reverses Cognitive Decline and Synaptic Loss in a Murine Model of Alzheimer's Disease. Neurotherapeutics, 15(4), 1134–1150. [Link]
Bautista, M., et al. (1994). Effects of NG-methyl-L-arginine, NG-nitro-L-arginine, and aminoguanidine on constitutive and inducible nitric oxide synthase in rat aorta. Biochemical and Biophysical Research Communications, 200(1), 447-454. [Link]
Mr Supplement. (2025). Norvaline for Athletes: A Complete Guide. Mr Supplement. [Link]
Sakuma, I., et al. (1992). NG-methyl-L-arginine, an inhibitor of L-arginine-derived nitric oxide synthesis, stimulates renal sympathetic nerve activity in vivo. A role for nitric oxide in the central regulation of sympathetic tone? Circulation Research, 70(3), 607-611. [Link]
Mateusz, K., et al. (2020). Arginine-Based Inhibitors of Nitric Oxide Synthase: Therapeutic Potential and Challenges. International Journal of Molecular Sciences, 21(18), 6815. [Link]
Furfine, E. S., et al. (1994). Potent and selective inhibition of human nitric oxide synthases. Selective inhibition of neuronal nitric oxide synthase by S-methyl-L-thiocitrulline and S-ethyl-L-thiocitrulline. Journal of Biological Chemistry, 269(42), 26677-26683. [Link]
Catalyst University. (2019, March 10). Exercise Physiology | L-Norvaline Functions and Catabolism. YouTube. [Link]
Leiper, J., & Nandi, M. (2011). Endogenous Nitric Oxide Synthase Inhibitors in the Biology of Disease: Markers, Mediators, and Regulators? Arteriosclerosis, Thrombosis, and Vascular Biology, 31(7), 1475-1482. [Link]
Pokrovskiy, M. V., et al. (2015). Arginase Inhibitor in the Pharmacological Correction of Endothelial Dysfunction. International Journal of Hypertension, 2015, 510897. [Link]
Application Notes and Protocols: Large-Scale Production of N-methyl-L-norvaline
Introduction N-methyl-L-norvaline, a non-proteinogenic amino acid, is a molecule of significant interest in pharmaceutical development and biochemical research.[1][2] Its role as a modulator of various biological pathway...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
N-methyl-L-norvaline, a non-proteinogenic amino acid, is a molecule of significant interest in pharmaceutical development and biochemical research.[1][2] Its role as a modulator of various biological pathways, makes it a valuable building block for the synthesis of novel therapeutics.[1] The increasing demand for this compound necessitates the development of robust and scalable manufacturing processes.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the large-scale production of N-methyl-L-norvaline. It delves into the intricacies of synthetic methodologies, purification strategies, and analytical quality control, offering a holistic view of the manufacturing landscape. The protocols outlined herein are designed to be self-validating, ensuring scientific integrity and reproducibility.
Strategic Approaches to N-methyl-L-norvaline Synthesis
The industrial-scale synthesis of N-methyl-L-norvaline can be approached through several strategic pathways. The selection of a particular route is often a balance between factors such as starting material availability, cost, scalability, and the desired purity of the final product. Two primary strategies dominate the landscape: the direct methylation of L-norvaline and the reductive amination of a keto-acid precursor.
Direct Methylation of L-norvaline
This classical approach involves the direct introduction of a methyl group onto the nitrogen atom of L-norvaline.[3][4] To prevent unwanted side reactions, such as over-methylation, protection of both the amino and carboxylic acid functionalities is a critical prerequisite.[5]
A common strategy involves the initial protection of the amino group, often with a benzyloxycarbonyl (Cbz) or t-butoxycarbonyl (Boc) group, followed by methylation of the protected amine. Subsequent deprotection yields the desired N-methyl-L-norvaline.
Causality Behind Experimental Choices:
Protecting Groups: The choice of protecting group is crucial. Cbz and Boc are favored due to their stability under methylation conditions and the relative ease of their subsequent removal.
Methylating Agent: Methyl iodide is a commonly employed methylating agent due to its high reactivity.[4] However, its toxicity and potential for over-methylation necessitate careful control of reaction conditions. Alternative, less hazardous methylating agents are being explored.
Base: A strong, non-nucleophilic base, such as sodium hydride, is typically used to deprotonate the protected amine, facilitating the nucleophilic attack on the methylating agent.[4]
Reductive Amination of an α-Keto Acid Precursor
Reductive amination offers an alternative and often more convergent route to N-methyl-L-norvaline.[5][6] This method involves the reaction of an α-keto acid, 2-oxo-pentanoic acid, with methylamine in the presence of a reducing agent.[5]
The reaction proceeds through the formation of an intermediate imine, which is then reduced to the final N-methylated amino acid. A variety of reducing agents can be employed, including sodium borohydride, sodium cyanoborohydride, or catalytic hydrogenation.
Causality Behind Experimental Choices:
Keto Acid Availability: The feasibility of this route is dependent on the commercial availability and cost of the starting α-keto acid.
Reducing Agent: The choice of reducing agent influences the reaction conditions and work-up procedures. Catalytic hydrogenation is often preferred for large-scale operations due to its cost-effectiveness and the generation of benign byproducts.
Chiral Control: A key challenge in this approach is controlling the stereochemistry at the α-carbon. The use of chiral catalysts or enzymatic methods can be employed to achieve high enantiomeric purity.
Comparison of Synthetic Strategies
Feature
Direct Methylation of L-norvaline
Reductive Amination of α-Keto Acid
Starting Material
L-norvaline
2-Oxo-pentanoic acid, Methylamine
Key Steps
Protection, Methylation, Deprotection
Imine formation, Reduction
Advantages
Stereochemistry is retained from the starting material.
Potentially fewer steps, convergent.
Disadvantages
Multiple protection/deprotection steps can lower overall yield. Use of hazardous reagents like methyl iodide.
Requires control of stereochemistry. Availability and cost of the keto acid.
Detailed Protocol: Large-Scale Synthesis via Direct Methylation
This section provides a detailed, step-by-step protocol for the large-scale synthesis of N-methyl-L-norvaline via the direct methylation of L-norvaline, a widely applicable and well-documented method.[3][4]
Workflow Diagram
Caption: Synthetic pathway for N-methyl-L-norvaline via direct methylation.
Step 1: Protection of L-norvaline (Synthesis of N-Cbz-L-norvaline)
Reaction Setup: In a suitable reactor equipped with mechanical stirring, a temperature probe, and an addition funnel, dissolve L-norvaline (1.0 equivalent) in a 2 M aqueous solution of sodium hydroxide. Cool the mixture to 0-5 °C using an ice-salt bath.
Addition of Protecting Group: Slowly and concurrently add benzyl chloroformate (Cbz-Cl, 1.1 equivalents) and a 2 M sodium hydroxide solution via separate addition funnels. Maintain the pH of the reaction mixture between 9 and 10 throughout the addition.
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
Work-up: Once the reaction is complete, wash the aqueous layer with a suitable organic solvent (e.g., diethyl ether) to remove any unreacted benzyl chloroformate. Acidify the aqueous layer to a pH of approximately 2 with a 1 M hydrochloric acid solution. The product, N-Cbz-L-norvaline, will precipitate out of the solution.
Isolation: Collect the precipitated product by filtration, wash with cold water, and dry under vacuum to a constant weight.
Step 2: Methylation of N-Cbz-L-norvaline
Reaction Setup: In a dry, inert atmosphere (e.g., under nitrogen or argon), suspend N-Cbz-L-norvaline (1.0 equivalent) in a suitable aprotic solvent such as tetrahydrofuran (THF).
Addition of Base: Carefully add sodium hydride (NaH, 2.2 equivalents, 60% dispersion in mineral oil) portion-wise to the suspension at 0 °C. Allow the mixture to stir until the evolution of hydrogen gas ceases.
Addition of Methylating Agent: Add methyl iodide (CH₃I, 2.5 equivalents) dropwise to the reaction mixture, maintaining the temperature below 10 °C.
Reaction Monitoring: Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC or HPLC.
Work-up: Carefully quench the reaction by the slow addition of water. Extract the product into an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude N-Cbz-N-methyl-L-norvaline.
Step 3: Deprotection of N-Cbz-N-methyl-L-norvaline
Reaction Setup: Dissolve the crude N-Cbz-N-methyl-L-norvaline in a suitable solvent, such as methanol or ethanol, in a hydrogenation vessel.
Catalyst Addition: Add a catalytic amount of palladium on carbon (Pd/C, 10 wt. %).
Hydrogenation: Purge the vessel with hydrogen gas and maintain a positive pressure of hydrogen (typically 1-3 atm) while stirring vigorously.
Reaction Monitoring: Monitor the reaction progress by TLC or HPLC until the starting material is fully consumed.
Isolation: Filter the reaction mixture through a pad of celite to remove the palladium catalyst. Concentrate the filtrate under reduced pressure to yield the crude N-methyl-L-norvaline.
Purification and Quality Control
Purification Strategy
The crude N-methyl-L-norvaline obtained from the synthesis will likely contain impurities. A multi-step purification strategy is often necessary to achieve the high purity required for pharmaceutical applications.
Crystallization: Recrystallization from a suitable solvent system (e.g., water/ethanol) is a highly effective method for removing many impurities and can significantly enhance the purity of the final product.
Chromatography: For very high purity requirements, column chromatography (e.g., ion-exchange or reverse-phase chromatography) may be employed.
Analytical Methods for Quality Control
Robust analytical methods are essential to ensure the identity, purity, and quality of the final N-methyl-L-norvaline product.[7][8][9]
Analytical Technique
Purpose
Key Parameters to Monitor
High-Performance Liquid Chromatography (HPLC)
Purity assessment and quantification
Peak area, retention time, impurity profile
Nuclear Magnetic Resonance (NMR) Spectroscopy
Structural confirmation and identification
Chemical shifts, coupling constants, integration
Mass Spectrometry (MS)
Molecular weight determination and structural confirmation
Molecular ion peak, fragmentation pattern
Chiral HPLC
Enantiomeric purity determination
Enantiomeric excess (e.e.)
Elemental Analysis
Confirmation of elemental composition
%C, %H, %N
Overall Production Workflow
Caption: Overall workflow for the large-scale production of N-methyl-L-norvaline.
Conclusion
The large-scale production of N-methyl-L-norvaline is a multi-faceted process that requires careful consideration of synthetic strategy, purification techniques, and analytical validation. The direct methylation of L-norvaline, while involving protection and deprotection steps, offers a reliable and scalable route to this valuable compound. By adhering to the detailed protocols and implementing robust quality control measures outlined in these application notes, researchers and manufacturers can ensure the consistent production of high-purity N-methyl-L-norvaline for a wide range of applications in the pharmaceutical and biotechnology industries.
References
Vertex AI Search. The Chemistry Behind Fmoc-N-methyl-L-norvaline: Synthesis and Applications in Academia. Accessed February 7, 2026.
Benchchem. Synthesis of N-Methyl-L-alanine: A Technical Guide. Accessed February 7, 2026.
Benchchem. N-((Benzyloxy)carbonyl)-N-methyl-L-valine | 42417-65-2. Accessed February 7, 2026.
Google Patents. CN1962613A - Method for synthesis of L-norvaline. Accessed February 7, 2026.
Google Patents. CN102459274A - Reductive amination of 6-keto normorphinans by catalytic hydrogen transfer. Accessed February 7, 2026.
Eureka | Patsnap. Preparation method of L-valine methyl ester hydrochloride. Accessed February 7, 2026.
ResearchGate. Synthesis of Secondary N -Methylamines via Reductive Amination of Aldehydes with N -Boc- N -Methylamine Using Me 2 SiHCl. Accessed February 7, 2026.
Organic Syntheses Procedure. n-nitrosomethylaniline. Accessed February 7, 2026.
N-Boc. Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc. Accessed February 7, 2026.
MtoZ Biolabs. L-Norvaline Analysis Service. Accessed February 7, 2026.
Chem-Impex. N-Methyl-L-norvaline hydrochloride. Accessed February 7, 2026.
Monash University. 6 Synthesis of N-Alkyl Amino Acids. Accessed February 7, 2026.
ResearchGate. A preparation of N-Fmoc-N-methyl-α-amino acids and N-nosyl-N-methyl-α-amino acids. Accessed February 7, 2026.
Google Patents. CN101508654B - Synthesis method of D, L-norvaline. Accessed February 7, 2026.
Google Patents. RU2240308C1 - N-methylalanine production process. Accessed February 7, 2026.
PMC.
PMC - NIH. Analysis Profiling of 48 Endogenous Amino Acids and Related Compounds in Human Plasma Using Hydrophilic Interaction Liquid Chromatography–Tandem Mass Spectrometry. Accessed February 7, 2026.
PubMed. Large-scale manipulation of promoter DNA methylation reveals context-specific transcriptional responses and stability. Accessed February 7, 2026.
Semantic Scholar. Determination of L-norvaline and L-tryptophan in dietary supplements by nano-LC using an O-[2. Accessed February 7, 2026.
PMC. Methylation: An Ineluctable Biochemical and Physiological Process Essential to the Transmission of Life. Accessed February 7, 2026.
Chinese Chemical Letters.
PMC - NIH.
IISTE.org. Analytical Purity Method Development and Validation by gas Chromatography of L-valine Methyl Ester Hydrochloride for Production. Accessed February 7, 2026.
PubMed. Proteome-wide analysis of arginine monomethylation reveals widespread occurrence in human cells. Accessed February 7, 2026. widespread occurrence in human cells. Accessed February 7, 2026.
N-methylation of the peptide backbone is a critical strategy in peptidomimetic drug design. It improves metabolic stability by blocking protease cleavage sites, increases membrane permeability by lowering the energy of desolvation (removing the H-bond donor), and constrains conformational flexibility.
However, introducing a methyl group on the solid phase is synthetically non-trivial. The two dominant methodologies—Reductive Alkylation (Miller-Scanlan) and Sulfonamide Activation (Fukuyama-Mitsunobu)—each present distinct failure modes. This guide provides a self-validating framework to navigate these challenges, focusing on steric hindrance, racemization control, and the prevention of over-alkylation.
Method A: Reductive Alkylation (The Miller-Scanlan Protocol)
This is the "workhorse" method for standard amino acids. It relies on the formation of a Schiff base (imine) followed by hydride reduction.
The Mechanism & Causality
The reaction proceeds in two distinct equilibrium steps.
Imine Formation: The resin-bound amine attacks formaldehyde. This is unfavorable and reversible. Crucial Insight: You must drive this equilibrium forward by removing water.
Reduction: The imine is reduced to the secondary amine.[1]
Water in system. The imine hydrolyzes back to the amine before reduction.
Ensure TMOF is fresh. Perform 3x pre-washes with TMOF.
Dimethylation (Quaternization)
Excess Formaldehyde/Time. The secondary amine product is still nucleophilic enough to react again.
Reduce formaldehyde equivalents. Do not extend reaction time beyond 2 hours.
Aggregation/Gelation
Solvent incompatibility. TMOF is a poor swelling solvent for PEG-based resins (e.g., ChemMatrix).
Use a mixture of TMOF/THF (1:1) to improve swelling while maintaining water scavenging.
False Negative Monitoring
Kaiser Test Failure. Ninhydrin does not react well with secondary amines.
STOP. Do not use Kaiser. Use the Chloranil Test or Bromophenol Blue .
Method B: The Fukuyama-Mitsunobu Strategy[1]
When reductive alkylation fails (often due to steric hindrance or aggregation) or causes over-methylation, the Fukuyama method is the high-fidelity alternative. It uses a "Protect-Activate-Modify-Deprotect" cycle.
The Mechanism & Causality[4]
Activation: The amine is converted to a sulfonamide (using o-NBS-Cl), which drastically increases the acidity of the N-H proton (pKa ~11).
Alkylation: The sulfonamide is deprotonated and alkylated (via Mitsunobu or alkyl halide).
Deprotection: The sulfonamide is cleaved via nucleophilic aromatic substitution.
Optimized Protocol (Solid Phase)
Sulfonylation: Treat resin with o-NBS-Cl (4 eq) and Collidine (10 eq) in NMP for 2 hours. Modification: For hindered amines, use DMAP instead of Collidine [4].[7][8]
Methylation:
Option A (Mitsunobu): PPh₃ (5 eq), MeOH (10 eq), DIAD (5 eq) in dry THF.
Option B (Base/MeI): DBU (3 eq) in NMP (5 min pre-activation), then MeI (10 eq).
Deprotection: Treat with DBU (5 eq) and 2-Mercaptoethanol (10 eq) in NMP (2 x 30 min).
Visualization: Fukuyama Cycle
Troubleshooting Guide: Fukuyama Method
Symptom
Probable Cause
Corrective Action
Incomplete Sulfonylation
Steric Hindrance. Collidine is too weak/bulky for hindered amines (e.g., Val, Ile).
Switch base to DMAP (4-dimethylaminopyridine).[7] It acts as a nucleophilic catalyst [4].
Incomplete Alkylation
Precipitation. PPh₃ oxide can precipitate in the resin pores.
Wash extensively with DCM/MeOH/DCM cycles. Switch to the DBU/MeI alkylation method if Mitsunobu fails.
Failed Deprotection
Stable Sulfonamide. The N-Me-sulfonamide is extremely stable.
The "Magic Mixture": DBU + 2-Mercaptoethanol is superior to simple thiols. Repeat the treatment 2-3 times.
Critical Downstream Step: Coupling onto the N-Methyl Amino Acid
User Warning: The most common failure point is not the methylation itself, but the subsequent coupling of the next amino acid. The N-methyl group introduces massive steric clash.
Protocol Adjustment:
Reagent Selection: Standard HBTU/HCTU will likely fail. Use HATU or PyBroP .[9]
Activation: Convert the incoming Fmoc-AA-OH to its acid chloride or fluoride (using TFFH) for extremely difficult couplings.
Conditions: Double coupling is mandatory. Use microwave irradiation (75°C for 10 min) if available.
Monitoring: Use the Chloranil test . If the beads remain blue/green, the coupling is incomplete.
Frequently Asked Questions (FAQ)
Q: Which method should I try first?A: Start with Reductive Alkylation (Miller-Scanlan) . It is cheaper, faster, and works for 80% of cases (Gly, Ala, Phe, Leu). If you are methylating a sterically hindered residue (Val, Ile, Thr) or observe dimethylation, switch to Fukuyama .
Q: How do I prevent racemization?A:
During Methylation: Reductive alkylation is generally racemization-free at room temperature. Fukuyama is also safe provided the base concentration isn't excessive during alkylation.
During Subsequent Coupling: This is the danger zone. Coupling onto an N-methyl AA activates the carboxylate, which is prone to oxazolone formation. Use HOAt as an additive to suppress racemization.
Q: Can I use this on Cysteine or Methionine?A:
Cysteine: Must be Trt-protected.[10] Reductive alkylation is safe. Fukuyama conditions (Mitsunobu) can be risky due to redox activity; use the alkyl halide variant.
Methionine:[11] Avoid strong alkylating agents (MeI) without protection, as S-methylation can occur. Reductive alkylation is preferred.
References
Miller, S. C., & Scanlan, T. S. (1997).[7][9] Site-selective N-methylation of peptides on solid support.[7][5] Journal of the American Chemical Society, 119(9), 2301–2302.[7] Link
Biron, E., Chatterjee, J., & Kessler, H. (2006). Optimized selective N-methylation of peptides on solid support.[7][5] Journal of Peptide Science, 12(3), 213–219.[7] Link
Yang, L., & Chiu, K. (1998). Solid phase synthesis of Fmoc N-methyl amino acids: Application of the Fukuyama amine synthesis. Tetrahedron Letters, 38(42), 7307-7310. Link
Naoum, J. N., et al. (2017).[7] DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support. Beilstein Journal of Organic Chemistry, 13, 806–816.[7] Link
Technical Support Center: Stabilizing N-methyl-L-norvaline in Solution
Welcome to the technical support center for N-methyl-L-norvaline. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on maintaining the stability and in...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for N-methyl-L-norvaline. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on maintaining the stability and integrity of N-methyl-L-norvaline in solution. As a specialized amino acid derivative, understanding its behavior in various experimental settings is crucial for reproducible and accurate results. This guide combines established principles of chemical stability with practical, field-proven insights to help you navigate the challenges of working with this compound.
The N-methylation of amino acids is a strategic modification to enhance metabolic stability and other pharmacokinetic properties in peptide-based therapeutics.[1][2] However, this modification also influences the chemical stability of the free amino acid in solution. This guide will provide you with the necessary tools to ensure the reliability of your N-methyl-L-norvaline solutions.
Troubleshooting Guide
This section addresses common issues encountered during the preparation and storage of N-methyl-L-norvaline solutions.
Observed Issue
Potential Cause(s)
Recommended Actions & Scientific Rationale
Precipitation or Cloudiness in Solution
1. pH Shift: The solubility of amino acids is highly dependent on pH.[3] N-methyl-L-norvaline is zwitterionic and has its lowest solubility at its isoelectric point (pI). A shift in the pH of your solution towards the pI can cause it to precipitate. 2. Low Temperature: Storing a concentrated solution at a low temperature can decrease the solubility of the compound, leading to precipitation. 3. High Concentration: The concentration of the solution may exceed the solubility limit in the chosen solvent system.
1. pH Adjustment: Ensure your solution is buffered to a pH that is at least 1-2 units away from the pI of N-methyl-L-norvaline. For most amino acids, solubility is higher in acidic or alkaline conditions compared to neutral pH.[4] 2. Temperature Control: If storing at low temperatures is necessary, consider preparing a less concentrated stock solution. Alternatively, gently warm the solution to room temperature and vortex to redissolve before use. 3. Dilution: Prepare a more dilute solution. It is often better to store a concentrated stock in a solubilizing solvent (e.g., with a small amount of acid or base) and dilute it into your experimental buffer just before use.
Discoloration of the Solution (e.g., Yellowing)
1. Oxidative Degradation: The presence of dissolved oxygen, trace metal ions, or exposure to light can catalyze oxidative degradation of the amino acid.[5] 2. Reaction with Buffer Components: Some buffer components can react with the amino acid over time, especially at elevated temperatures.
1. Use of Degassed Solvents: Prepare solutions using solvents that have been degassed by sparging with an inert gas (e.g., nitrogen or argon). 2. Addition of Antioxidants: Consider adding a small amount of an antioxidant, such as ascorbic acid or sodium metabisulfite, to the solution.[] 3. Protection from Light: Store solutions in amber vials or protect them from light to prevent photolytic degradation.[5]
Loss of Potency or Inconsistent Experimental Results
1. Chemical Degradation: The N-methyl-L-norvaline may be degrading over time due to factors like pH, temperature, or oxidation. Potential degradation pathways for amino acids include deamination and decarboxylation.[7] 2. Adsorption to Container Surfaces: Hydrophobic compounds can adsorb to the surfaces of plastic or glass containers, reducing the effective concentration in the solution.
1. Stability-Indicating Assay: Use a stability-indicating analytical method, such as HPLC with mass spectrometry detection, to monitor the concentration of the parent compound and detect any degradation products.[8] 2. Proper Storage: Store stock solutions at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. 3. Container Selection: Use low-binding microcentrifuge tubes or silanized glass vials for storage to minimize adsorption.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for preparing a stock solution of N-methyl-L-norvaline hydrochloride?
For the hydrochloride salt of N-methyl-L-norvaline, sterile, purified water is a suitable solvent. The hydrochloride salt will form a slightly acidic solution, which generally aids in the solubility and stability of amino acids by keeping the amine group protonated and moving the pH away from the isoelectric point.[4] For long-term storage, consider preparing the stock solution in a buffer with a pH of 4-6.
Q2: How does pH affect the stability of N-methyl-L-norvaline in solution?
The pH of the solution is a critical parameter for the stability of amino acids.[3] Extreme pH values (highly acidic or highly alkaline) can promote hydrolysis or other degradation reactions. For many amino acids, a slightly acidic pH (around 4-6) is often optimal for stability in solution, as it can minimize the rate of deamination.[9] It is advisable to perform a pH-stability profile for your specific experimental conditions.
Q3: What are the recommended storage conditions for N-methyl-L-norvaline solutions?
For short-term storage (a few days), refrigeration at 2-8°C is acceptable. For long-term storage, it is highly recommended to store stock solutions at -20°C or -80°C. To avoid repeated freeze-thaw cycles, which can accelerate degradation, store the solution in single-use aliquots.
Q4: Can I use buffers to stabilize my N-methyl-L-norvaline solution?
Yes, using a buffer is highly recommended to maintain a stable pH.[10] Common biological buffers such as phosphate, citrate, or acetate buffers can be used. However, it is important to ensure the compatibility of the buffer with your downstream experiments. Avoid buffers that may react with the amino acid; for example, phosphate buffers can sometimes catalyze degradation reactions.
Q5: What are the likely degradation pathways for N-methyl-L-norvaline?
While specific data for N-methyl-L-norvaline is not extensively published, we can infer potential degradation pathways based on the chemistry of amino acids. These include:
Oxidation: The tertiary amine could be susceptible to oxidation.
Deamination: Removal of the amino group is a common degradation pathway for amino acids.[7]
Decarboxylation: Loss of the carboxyl group as CO2 can occur, especially at elevated temperatures.
A forced degradation study is the most effective way to identify the specific degradation products for your formulation and experimental conditions.[5]
Potential Degradation Pathways for N-methyl-L-norvaline
Caption: Potential degradation pathways for N-methyl-L-norvaline in solution.
Experimental Protocols
Protocol 1: Preparation of a Stable Buffered Stock Solution of N-methyl-L-norvaline
This protocol describes the preparation of a 10 mM stock solution of N-methyl-L-norvaline hydrochloride in a citrate buffer.
Dissolve 0.41 g of citric acid monohydrate and 0.51 g of sodium citrate dihydrate in 100 mL of high-purity water.
Adjust the pH to 5.0 using 1 M HCl or 1 M NaOH if necessary.
Filter the buffer through a 0.22 µm sterile filter.
Prepare the 10 mM N-methyl-L-norvaline Stock Solution:
Weigh out 16.76 mg of N-methyl-L-norvaline hydrochloride.
Dissolve the powder in 10 mL of the 50 mM citrate buffer (pH 5.0).
Gently vortex until the solid is completely dissolved.
Sterilization and Storage:
Sterilize the stock solution by filtering it through a 0.22 µm sterile filter into a sterile container.
Aliquot the solution into single-use, sterile, low-binding microcentrifuge tubes.
Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Forced Degradation Study for N-methyl-L-norvaline Solution
This protocol provides a framework for assessing the stability of an N-methyl-L-norvaline solution under various stress conditions.[5]
Materials:
1 mM N-methyl-L-norvaline solution in a chosen buffer (e.g., 10 mM phosphate buffer, pH 7.4)
1 M HCl
1 M NaOH
3% Hydrogen peroxide (H₂O₂)
HPLC system with UV and/or Mass Spectrometry (MS) detection
Temperature-controlled incubator and photostability chamber
Procedure:
Sample Preparation: Prepare a sufficient volume of the 1 mM N-methyl-L-norvaline solution. Aliquot into separate, clearly labeled vials for each stress condition. Include an unstressed control sample stored at -80°C.
Acid Hydrolysis: Add 1 M HCl to an aliquot to achieve a final HCl concentration of 0.1 M. Incubate at 60°C for 24 hours.
Base Hydrolysis: Add 1 M NaOH to an aliquot to achieve a final NaOH concentration of 0.1 M. Incubate at 60°C for 24 hours.
Oxidation: Add 3% H₂O₂ to an aliquot to achieve a final H₂O₂ concentration of 0.3%. Incubate at room temperature for 24 hours, protected from light.
Thermal Degradation: Incubate an aliquot at 60°C for 7 days in the dark.
Photostability: Expose an aliquot to light in a photostability chamber according to ICH Q1B guidelines. Keep a control sample wrapped in foil in the same chamber.
Analysis:
At designated time points (e.g., 0, 4, 8, 24 hours for hydrolytic and oxidative stress; 0, 1, 3, 7 days for thermal stress), withdraw a sample from each condition.
Neutralize the acid and base-stressed samples before analysis.
Analyze all samples, including the unstressed control, by a validated stability-indicating HPLC-MS method.
Compare the chromatograms of the stressed samples to the control to identify and quantify any degradation products.
Workflow for Stability Assessment
Caption: Workflow for a forced degradation study of N-methyl-L-norvaline.
Data Summary Tables
Recommended Storage Conditions for N-methyl-L-norvaline
Form
Temperature
Duration
Additional Notes
Solid (Powder)
2-8°C
Long-term
Keep in a tightly sealed container in a desiccator.
Aqueous Solution (Stock)
-20°C or -80°C
Long-term
Store in single-use aliquots. Protect from light. Use a slightly acidic buffer (pH 4-6).
Aqueous Solution (Working)
2-8°C
Short-term (up to 1 week)
Prepare fresh from stock solution. Keep on ice during experiments.
Compatible Buffers and Excipients
Component
Concentration Range
Purpose
Considerations
Citrate Buffer
10-50 mM
pH control (pH 3-6)
Can chelate metal ions, which may reduce oxidative degradation.
Acetate Buffer
10-50 mM
pH control (pH 3.5-5.5)
Generally well-tolerated in many biological assays.
Phosphate Buffer
10-50 mM
pH control (pH 6-8)
Widely used, but may accelerate degradation in some cases.
Ascorbic Acid
0.01-0.1%
Antioxidant
Can interfere with some assays; test for compatibility.[]
EDTA
0.1-1 mM
Chelating Agent
Sequesters divalent metal ions that can catalyze oxidation.
References
Proteins & Peptides Forced Degradation Studies. CD Formulation. Available from: [Link]
Effects of Alkaline Extraction pH on Amino Acid Compositions, Protein Secondary Structures, Thermal Stability, and Functionalities of Brewer's Spent Grain Proteins. ResearchGate. 2024-06-01. Available from: [Link]
Effects of the pH and Concentration on the Stability of Standard Solutions of Proteinogenic Amino Acid Mixtures. PubMed. Available from: [Link]
10.2: Amino Acids Degradation. Chemistry LibreTexts. 2022-04-26. Available from: [Link]
Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique. ACS Publications. 2025-05-23. Available from: [Link]
A preparation of N-Fmoc-N-methyl-α-amino acids and N-nosyl-N-methyl-α-amino acids. ResearchGate. 2025-08-10. Available from: [Link]
Novel Metabolic Pathway for N-Methylpyrrolidone Degradation in Alicycliphilus sp. Strain BQ1. PMC. Available from: [Link]
Alternative Excipients for Protein Stabilization in Protein Therapeutics: Overcoming the Limitations of Polysorbates. MDPI. 2023-03-12. Available from: [Link]
Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis. The Journal of Organic Chemistry. Available from: [Link]
Backbone N-methylation of peptides: Advances in synthesis and applications in pharmaceutical drug development. PubMed. Available from: [Link]
N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. ResearchGate. 2017-07-19. Available from: [Link]
Amino acid-mPEGs: Promising excipients to stabilize human growth hormone against aggregation. PMC. Available from: [Link]
Post-translational modification. Wikipedia. Available from: [Link]
Excipient Selection for Protein Stabilization. Pharmaceutical Technology. 2015-08-15. Available from: [Link]
Structure-Activity Relationship and Metabolic Stability Studies of Backbone Cyclization and N-Methylation of Melanocortin Peptides. PMC. Available from: [Link]
WO2018013673A1 - Stabilizing excipients for therapeutic protein formulations. Google Patents.
CN101898973A - Preparation method of L-valine methyl ester hydrochloride. Google Patents.
Amino Acid Degradation -- Deaminations. YouTube. 2012-07-24. Available from: [Link]
How does pH Affect Amino Acids?. YouTube. 2023-10-01. Available from: [Link]
pH effects on Amino Acids. YouTube. 2021-10-12. Available from: [Link]
Effects of Different pH Levels on the Structural and Functional Properties of Proteins of Phaeodactylum tricornutum. MDPI. Available from: [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Status: Operational
Support Tier: Level 3 (Senior Application Scientist)
Topic: Troubleshooting Interference, Quantification, and Synthesis Anomalies
Executive Summary
N-methyl-L-norvaline (N-Me-Nor) is a non-proteinogenic amino acid frequently employed in peptidomimetics to enhance proteolytic stability and membrane permeability. However, its structural properties—specifically the N-methylation and the linear 5-carbon side chain—introduce unique interference mechanisms in standard biological assays.
This guide addresses the three most common support tickets we receive regarding this compound:
Quantification Failure: Why standard amine assays (OPA/Ninhydrin) yield erratic results.
Enzymatic Crosstalk: Interference in Arginase and Nitric Oxide Synthase (NOS) pathways.
Synthesis & QC Anomalies: Challenges in coupling efficiency and LC-MS identification.
The Issue: "My concentration readings are zero or significantly underestimated."
Diagnosis:
You are likely using an assay optimized for primary amines. N-Me-Nor is a secondary amine due to the methyl group on the nitrogen. This structural modification fundamentally alters its reactivity with standard chromogenic and fluorogenic reagents.
Technical Deep Dive: The Reagent Compatibility Matrix
Assay Reagent
Reaction Target
N-Me-Nor Outcome
Troubleshooting / Corrective Action
OPA (o-Phthaldialdehyde)
Primary Amines (-NH₂)
NO REACTION
Do not use. OPA requires a primary amine to form the fluorescent isoindole derivative. N-Me-Nor is invisible to OPA.
Ninhydrin
Primary & Secondary Amines
Yellow/Orange Chromophore
Wavelength Shift Required. Standard Ninhydrin protocols read at 570 nm (Purple). Secondary amines (like Proline or N-Me-Nor) absorb at 440 nm .
CBQCA
Primary Amines
NO REACTION
Do not use. Similar limitation to OPA.
Acid Hydrolysis + HPLC
Total Amino Acids
Stable
Recommended. N-Me-Nor survives acid hydrolysis (6N HCl, 110°C) and can be quantified via cation-exchange chromatography, provided the post-column derivatization is compatible (e.g., Ninhydrin 440nm).
Protocol: Corrected Ninhydrin Assay for N-Me-Nor
Standard protocols assume Ruhemann’s Purple formation. Follow this modified workflow for secondary amines.
Preparation: Prepare Ninhydrin reagent with hydrindantin (to ensure reduction potential).
Incubation: Incubate sample with reagent at 100°C for 10-15 minutes.
Detection:
Primary Control (L-Norvaline): Read Absorbance at 570 nm .
Test Sample (N-Me-Nor): Read Absorbance at 440 nm .
Calculation: Use N-methyl-L-norvaline specifically to generate your standard curve. Do not use a Glycine or BSA standard curve, as the molar extinction coefficient at 440 nm differs significantly from the 570 nm coefficient of primary amines.
The Issue: "I'm seeing unexpected inhibition (or lack thereof) in my Arginase screening."
Diagnosis:
L-Norvaline is a potent, uncompetitive inhibitor of Arginase. Researchers often assume N-Me-Nor functions identically or use it as a negative control. However, N-methylation alters the binding kinetics.
Mechanism of Interference:
Structural Mimicry: L-Norvaline mimics Ornithine (the product of Arginase). It binds to the enzyme-Mn(II) cluster, locking the enzyme in an inactive state.
Steric Clash: The N-methyl group in N-Me-Nor creates steric hindrance that may prevent it from fitting into the deep active site pocket of Arginase as tightly as L-Norvaline.
Result: N-Me-Nor often acts as a weak inhibitor or is used to probe the spatial tolerance of the active site. If you are using it as a "non-inhibiting" analog, be aware it may still possess residual affinity at high concentrations (mM range).
Workflow: Validating Specificity
Caption: Decision logic for interpreting N-Me-Nor activity in Arginase assays. High concentrations may force weak binding despite steric clashes.
Module 3: Peptide Synthesis & LC-MS Analysis
The Issue: "I cannot find the N-Me-Nor mass peak, or I see 'deletion' sequences."
Diagnosis:
N-methylated amino acids are notoriously difficult to couple during Solid Phase Peptide Synthesis (SPPS) due to steric hindrance at the nucleophilic amine.
Troubleshooting Steps:
Coupling Efficiency:
Symptom:[1][2][3][4][5][6] Accumulation of (N-1) deletion peptides (missing the N-Me-Nor).
Solution: Standard HBTU/DIEA coupling is often insufficient. Switch to HATU/HOAt or PyBOP activators. Perform double coupling (2x 1 hour) and verify with the Chloranil Test (Not Kaiser test! Kaiser test detects primary amines; Chloranil detects secondary amines).
LC-MS Identification:
Mass Shift: N-methylation adds +14.01 Da relative to Norvaline.
Fragmentation (MS/MS): N-methylated peptide bonds are more labile under Collision Induced Dissociation (CID). You will often see enhanced b-ion and y-ion formation at the N-Me site.
Isobaric Confusion: Ensure you are not confusing N-Me-Nor with Isoleucine or Leucine .
N-Me-Nor Mass: ~131.17 Da (residue mass)
Leu/Ile Mass: ~113.16 Da (residue mass)
Correction: Wait, N-Me-Nor (C6H13NO2) is isomeric with N-methyl-Leucine or N-methyl-Isoleucine . If your synthesis used the wrong starting material, MS1 cannot distinguish them. You must use MS2 fragmentation or retention time standards.
Frequently Asked Questions (FAQ)
Q: Can I use the Kaiser test to check if N-Me-Nor coupled successfully?A:No. The Kaiser test relies on Ninhydrin reacting with primary amines. Once N-Me-Nor is coupled, the exposed N-terminus is a secondary amine. You must use the Chloranil Test or Acetaldehyde/Chloranil method to detect free secondary amines.
Q: Is N-Me-Nor cytotoxic in cell-based assays?A: Generally, N-methylated amino acids show reduced cytotoxicity compared to some cationic peptides, but high concentrations (mM) can interfere with amino acid transporters (e.g., LAT1), potentially starving cells of essential nutrients like Leucine. Always include a viability control (e.g., MTT/ATP assay).
Q: Does N-Me-Nor degrade during acid hydrolysis?A: It is relatively stable. However, verify your hydrolysis time. Standard 24h hydrolysis is usually safe, but extended times (>48h) may lead to slow demethylation or degradation depending on the sequence context.
References
Pokrovskiy, V. et al. (2011).[7] Arginase Inhibitor in the Pharmacological Correction of Endothelial Dysfunction. International Journal of Hypertension. Link
Context: Establishes L-Norvaline as the primary Arginase inhibitor; provides baseline for structural comparison.
Friedman, M. (2004). Applications of the Ninhydrin Reaction for Analysis of Amino Acids, Peptides, and Proteins to Agricultural and Biomedical Sciences. Journal of Agricultural and Food Chemistry. Link
Context: definitive guide on Ninhydrin reaction mechanisms, specifically the chromophore differences between primary (purple) and secondary (yellow) amines.
Agilent Technologies. (2020). Analysis of a Synthetic Peptide and Its Impurities. Application Note. Link
Context: Protocols for LC-MS identification of peptide impurities, including deletion sequences common in hindered amino acid couplings.
Pino, R. Z.[1] & Feelisch, M. (1994). Bioassay discrimination between nitric oxide (NO.) and nitroxyl (NO-) using L-cysteine. Biochemical and Biophysical Research Communications.[1] Link
Context: Methodologies for distinguishing NO species in assays where Norvaline/Arginase pathways are manipul
LifeTein. (2025). Unusual Amino Acids: Norvaline.[4][8] Peptide Blog. Link
Context: General properties of Norvaline and its deriv
A Comparative Guide to the Structural Confirmation of Synthetic (2S)-2-(methylamino)pentanoic Acid
Audience: Researchers, scientists, and drug development professionals. Introduction (2S)-2-(methylamino)pentanoic acid is a non-canonical amino acid of increasing interest in peptide synthesis and pharmaceutical developm...
Author: BenchChem Technical Support Team. Date: February 2026
Audience: Researchers, scientists, and drug development professionals.
Introduction
(2S)-2-(methylamino)pentanoic acid is a non-canonical amino acid of increasing interest in peptide synthesis and pharmaceutical development. As an N-methylated derivative of L-norvaline, its incorporation into peptide backbones can impart crucial properties, such as increased metabolic stability, enhanced cell permeability, and constrained conformational flexibility. However, the synthetic origin of this molecule necessitates a rigorous and multi-faceted analytical approach to unequivocally confirm its structure and, most critically, its absolute stereochemistry.
This guide provides an in-depth comparison of analytical methodologies for the structural elucidation of (2S)-2-(methylamino)pentanoic acid. We will move beyond simple procedural lists to explore the causality behind experimental choices, establishing a self-validating framework for analysis that ensures the highest degree of scientific integrity. The objective is to equip researchers with the rationale to select the most appropriate techniques, interpret the resulting data, and build an unassailable body of evidence for their synthetic product.
The Strategic Workflow for Structural Confirmation
Caption: Logical workflow for structural confirmation.
Part I: Confirmation of Covalent Structure
Before assessing chirality, it is imperative to confirm that the correct molecule has been synthesized. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the foundational techniques for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the covalent structure of organic molecules in solution.[1] It provides detailed information about the chemical environment of individual atoms (¹H and ¹³C) and their connectivity. For N-methylated amino acids, specific NMR techniques are crucial for unambiguous assignments.[2][3]
Causality of Experimental Choice: We employ a suite of NMR experiments not just to see signals, but to prove connections. A ¹H NMR spectrum provides initial fingerprinting, while a ¹³C spectrum confirms the carbon backbone. However, it is the two-dimensional (2D) experiments, such as COSY (Correlation Spectroscopy) and HSQC/HMBC (Heteronuclear Single Quantum Coherence/Multiple Bond Correlation), that build the molecule bond-by-bond, leaving no ambiguity in the atomic arrangement.
Expected NMR Data Summary
Nucleus
Position
Expected Chemical Shift (δ, ppm)
Expected Multiplicity
Key HMBC Correlations
¹H
H-2 (α-proton)
~3.0 - 3.5
Triplet (t)
C-1 (Carboxyl), C-3, C-4, C-1' (N-Methyl)
¹H
H-3 (CH₂)
~1.5 - 1.8
Multiplet (m)
C-2, C-4, C-5
¹H
H-4 (CH₂)
~1.2 - 1.4
Sextet (sx)
C-2, C-3, C-5
¹H
H-5 (CH₃)
~0.9
Triplet (t)
C-3, C-4
¹H
H-1' (N-CH₃)
~2.5 - 2.8
Singlet (s)
C-2
¹³C
C-1 (C=O)
~175 - 180
-
-
¹³C
C-2 (α-carbon)
~60 - 65
-
-
¹³C
C-3
~30 - 35
-
-
¹³C
C-4
~18 - 22
-
-
¹³C
C-5
~13 - 15
-
-
¹³C
C-1' (N-CH₃)
~30 - 35
-
-
Protocol: NMR Structural Verification
Sample Preparation: Dissolve 5-10 mg of the synthetic product in 0.6 mL of a suitable deuterated solvent (e.g., D₂O or MeOD). Add a small amount of a reference standard (e.g., TMS or DSS).
¹H NMR Acquisition: Acquire a standard ¹H spectrum. Verify the presence of all expected proton signals, their integration values, and splitting patterns.
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum (e.g., using a DEPTQ pulse sequence) to identify all carbon signals, including quaternary carbons.
2D COSY Acquisition: Run a COSY experiment to establish ¹H-¹H spin systems. This will confirm the connectivity from the terminal methyl group (H-5) through the pentyl chain to the α-proton (H-2).
2D HSQC Acquisition: Run an HSQC experiment to correlate each proton directly to its attached carbon atom, allowing for unambiguous assignment of the ¹³C spectrum.
2D HMBC Acquisition: Run an HMBC experiment to observe correlations between protons and carbons separated by 2-3 bonds. The key correlation to confirm the structure is from the N-methyl protons (H-1') to the α-carbon (C-2), definitively proving the N-methylation site.
Data Analysis: Integrate all data to build the final structure, ensuring all observed correlations are consistent with the proposed (2S)-2-(methylamino)pentanoic acid structure.
Mass Spectrometry (MS)
MS provides the definitive molecular weight and, through fragmentation analysis, offers complementary structural evidence.[4][] High-Resolution Mass Spectrometry (HRMS) is essential for confirming the elemental composition.
Causality of Experimental Choice: While NMR builds the structure, HRMS validates the atomic recipe. We use it to obtain a mass measurement with high accuracy (typically < 5 ppm error), which allows for the calculation of a unique elemental formula (C₆H₁₃NO₂). Tandem MS (MS/MS) is then used to break the molecule apart in a controlled manner. The resulting fragments are diagnostic of the structure; for instance, the loss of the carboxylic acid group or cleavage along the pentyl chain provides powerful corroborating evidence for the NMR-derived structure.[6]
Expected Mass Spectrometry Data
Technique
Mode
Expected m/z
Information Gained
HRMS
ESI (+)
132.1019 [M+H]⁺
Confirms elemental composition (C₆H₁₄NO₂⁺)
MS/MS
ESI (+), CID
86.0964 [M+H - HCOOH]⁺
Confirms loss of formic acid, indicative of a carboxylic acid moiety.
MS/MS
ESI (+), CID
Various fragments from chain cleavage
Supports the pentyl backbone structure.
Protocol: MS Molecular Weight and Fragment Verification
Sample Preparation: Prepare a dilute solution of the sample (~10 µg/mL) in a suitable solvent system (e.g., 50:50 acetonitrile:water with 0.1% formic acid for ESI+ mode).
HRMS Acquisition: Infuse the sample into a high-resolution mass spectrometer (e.g., Orbitrap or TOF). Acquire a full scan spectrum and determine the accurate mass of the protonated molecular ion [M+H]⁺.
Formula Determination: Use the instrument's software to calculate the elemental composition from the accurate mass and compare it to the theoretical formula of C₆H₁₃NO₂. The mass error should be below 5 ppm.
MS/MS Acquisition: Select the [M+H]⁺ ion (m/z 132.1) for collision-induced dissociation (CID). Acquire the resulting fragment ion spectrum.
Fragment Analysis: Analyze the fragmentation pattern to identify characteristic losses and fragments that are consistent with the known structure.
Part II: Confirmation of Stereochemistry
Confirming the absolute configuration at the C-2 stereocenter is the most critical and challenging aspect of the analysis. A combination of chromatographic and spectroscopic methods is required to both quantify the enantiomeric purity and assign the absolute (S)-configuration.
Chiral HPLC is the industry-standard method for separating enantiomers and determining the enantiomeric purity or enantiomeric excess (ee) of a chiral compound.[7] The choice between direct and indirect methods is a key experimental decision.
Direct Method: Utilizes a Chiral Stationary Phase (CSP) that interacts differently with the two enantiomers, leading to different retention times. Polysaccharide-based CSPs are particularly effective for separating underivatized amino acids.[8][9]
Indirect Method: Involves derivatizing the amino acid with a chiral reagent to form diastereomers. These diastereomers can then be separated on a standard (achiral) reverse-phase column.[10][11]
Causality of Experimental Choice: The direct method is often preferred as it is faster and avoids potential artifacts from the derivatization step.[8] However, developing a suitable direct method can be time-consuming. The indirect method can be more straightforward to develop using standard columns but requires careful validation to ensure the derivatization reaction does not cause racemization. For routine quality control where high throughput is needed, a validated direct method is superior.
Comparison of Chiral HPLC Approaches
Feature
Direct Method (Chiral CSP)
Indirect Method (Derivatization)
Principle
Enantiomers are separated on a chiral column.
Enantiomers are converted to diastereomers, then separated on an achiral column.
Advantages
- No derivatization required- Fewer sample preparation steps- Reduced risk of racemization
- Uses standard HPLC columns- Can be easier to develop a separation
Disadvantages
- CSPs can be expensive- Method development can be challenging
- Derivatization adds time and complexity- Risk of racemization during derivatization- Reagent must be enantiomerically pure
Best For
High-throughput analysis, routine QC, final product release
Initial screening, labs without a wide range of CSPs
Protocol: Chiral HPLC for Enantiomeric Purity
Column Selection: Screen several polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) for their ability to resolve a racemic standard of 2-(methylamino)pentanoic acid.
Mobile Phase Optimization: Optimize the mobile phase composition (typically a mixture of an alkane like hexane and an alcohol like isopropanol, often with an acidic or basic additive) to achieve baseline resolution (Rs > 1.5) between the two enantiomer peaks.
Method Validation: Validate the method for specificity, linearity, accuracy, and precision. The limit of quantification (LOQ) for the undesired (R)-enantiomer should be established (e.g., 0.1%).
Sample Analysis: Prepare the synthetic (2S)-2-(methylamino)pentanoic acid sample at a known concentration.
Quantification: Inject the sample and integrate the peak areas for both the (S) and (R) enantiomers. Calculate the enantiomeric purity using the formula: ee (%) = [((S) - (R)) / ((S) + (R))] x 100.
Vibrational Circular Dichroism (VCD)
VCD is a powerful chiroptical spectroscopy technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[12] It provides a definitive assignment of the absolute configuration of a molecule in solution, making it an excellent alternative to X-ray crystallography, especially for non-crystalline samples.[13][14]
Causality of Experimental Choice: The power of VCD lies in its synergy with computational chemistry.[15] The experimental VCD spectrum of the synthetic product is compared to the theoretically predicted spectrum for a known configuration (e.g., the S-enantiomer) generated via Density Functional Theory (DFT) calculations. A match in the pattern of positive and negative bands provides high-confidence confirmation of the absolute configuration.[16] This is invaluable when a crystalline sample for X-ray analysis cannot be obtained.
Caption: Workflow for VCD absolute configuration analysis.
Protocol: VCD Absolute Configuration Assignment
Computational Modeling: Generate a 3D model of the (S)-enantiomer of 2-(methylamino)pentanoic acid. Perform a conformational search and geometry optimization using DFT (e.g., B3LYP/6-31G(d)).
Spectrum Calculation: Using the optimized low-energy conformers, calculate the theoretical VCD and IR spectra.
Sample Preparation: Prepare a concentrated solution of the synthetic product in a suitable IR-transparent solvent (e.g., CDCl₃).
VCD Measurement: Acquire the experimental VCD and IR spectra on a VCD spectrometer.
Spectral Comparison: Compare the experimental VCD spectrum with the calculated spectrum for the (S)-enantiomer. A direct match in the sign and relative intensity of the major bands confirms the (S)-configuration. A mirror-image match indicates the (R)-configuration.
Single-Crystal X-ray Crystallography
X-ray crystallography is the unequivocal "gold standard" for determining the three-dimensional structure of a molecule, including its absolute stereochemistry.[17][18][19] It works by analyzing the diffraction pattern of X-rays passing through a single, well-ordered crystal.
Causality of Experimental Choice: When absolute certainty is required, for example in a regulatory filing or the definitive proof of a novel synthetic route, a crystal structure provides incontrovertible evidence.[20][21] By using anomalous dispersion, the absolute structure can be determined, and the Flack parameter can be calculated to give a statistical measure of confidence in the assignment. The primary and often significant hurdle is the need to grow a high-quality single crystal of the compound or a suitable derivative.[14]
Overall Comparison of Structural Confirmation Techniques
Technique
Information Provided
Key Advantage
Key Disadvantage
NMR Spectroscopy
Covalent structure, connectivity, functional groups
Unambiguous assignment of atomic connectivity
Does not directly provide absolute stereochemistry
High sensitivity and accuracy for molecular formula
Provides limited stereochemical information
Chiral HPLC
Enantiomeric purity, separation of enantiomers
Quantitative and highly sensitive for purity assessment
Does not determine which peak is S vs. R without a known standard
VCD Spectroscopy
Absolute configuration in solution
No crystallization required; powerful for non-crystalline samples
Requires computational expertise and resources
X-ray Crystallography
Absolute 3D structure and configuration
Unambiguous "gold standard" for structural proof
Requires a high-quality single crystal, which can be difficult or impossible to obtain
Conclusion
The structural confirmation of synthetic (2S)-2-(methylamino)pentanoic acid is a process of building a layered, self-validating argument. The initial confirmation of the covalent structure and molecular formula via NMR and high-resolution MS is a mandatory first step. Following this, the stereochemical integrity must be addressed. Chiral HPLC serves as the essential tool for quantifying enantiomeric purity, ensuring the product meets required specifications.
For the definitive assignment of the (S)-configuration, a choice must be made based on the sample's properties and the required level of certainty. Vibrational Circular Dichroism offers a robust and reliable method for determining the absolute configuration in solution, circumventing the common bottleneck of crystallization. However, when a single crystal can be obtained, X-ray crystallography provides the ultimate, unambiguous proof of the complete three-dimensional structure. By strategically combining these orthogonal techniques, researchers can confirm the structure of their synthetic product with the highest degree of scientific rigor and confidence.
References
Sharma, V. K., et al. (2021). Amino acid derived chiral thioureas: design, synthesis and applications as NMR resolving agents for enantioselective recognition. Organic & Biomolecular Chemistry. Available from: [Link]
Khairulina, V. R., et al. (2022). Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde: Improving the Determination of Enantiomers Using Ion-Pair Reagents. Molecules. Available from: [Link]
Takeuchi, K., et al. (2015). Methyl-Based NMR Spectroscopy Methods for Uncovering Structural Dynamics in Large Proteins and Protein Complexes. Perspectives on Structure. Available from: [Link]
Chen, C. P., et al. (2013). Enantioselective Synthesis of Fmoc-Protected (2S,3R)-3,4-Dimethyl-2-(methylamino)pentanoic Acid. Organic Letters. Available from: [Link]
Smyth, M. S., & Martin, J. H. (2000). x Ray crystallography. Journal of Clinical Pathology. Available from: [Link]
ResearchGate. Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). Available from: [Link]
Hoffman, R. M., et al. (2017). MS-READ: Quantitative Measurement of Amino Acid Incorporation. Journal of Visualized Experiments. Available from: [Link]
Barabanov, M. A., et al. (2025). Synthesis of dimethylaminoalkylamides of butanoic and pentanoic acids and study of their activity in the epoxy resin polymerization. ResearchGate. Available from: [Link]
Kinter, M., & Sherman, N. E. (2000). Mass Spectrometry of Amino Acids and Proteins. Wiley-VCH. Available from: [Link]
BioTools. ABSOLUTE CONFIGURATION BY VCD. Available from: [Link]
Wikipedia. X-ray crystallography. Available from: [Link]
University of Regensburg. peptide nmr. Available from: [Link]
Freedman, T. B., et al. (2008). The determination of the absolute configurations of chiral molecules using vibrational circular dichroism (VCD) spectroscopy. Chirality. Available from: [Link]
Doubtnut. There are two paths for the preparation of 2-methyl pentanoic acid (III) from pentan-2-ol (I).. YouTube. Available from: [Link]
NMR-Bio. NMR of large proteins: mastering methyl labeling for high-resolution analysis. Available from: [Link]
Minor, W., et al. (2014). Identification of amino acid sequence by X-ray crystallography: a mini review of case studies. BioTechnologia. Available from: [Link]
Schöneich, C., et al. (1993). Mass Spectrometry Identification of Amino Acid Transformations during Oxidation of Peptides and Proteins: Modifications of Methionine and Tyrosine. ACS Publications. Available from: [Link]
Komaravolu, Y., et al. (2019). Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids. RSC Publishing. Available from: [Link]
Beke, N., et al. (2025). Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique. ACS Publications. Available from: [Link]
University of Münster. Amino acids. Available from: [Link]
Long, W. J. (2019). Chiral Analysis of Hydrophobic Amino Acids with Agilent InfinityLab Poroshell 120 Chiral-T Columns. Agilent Technologies, Inc. Available from: [Link]
Regalado, E. L., et al. (2021). Synthetic peptide enantiomeric purity analysis by chiral high-performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Chemistry. Available from: [Link]
Google Patents. Process for preparing 5-biphenyl-4-amino-2-methyl pentanoic acid.
Nafie, L. A. (2008). Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). Spectroscopy Europe. Available from: [Link]
Chemistry LibreTexts. X-ray Crystallography. Available from: [Link]
Ye, S., & Lee, J. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI. Available from: [Link]
Joyce, L. A., et al. (2010). Applications of Vibrational Circular Dichroism for Determining Absolute Configuration in Early Drug Discovery. American Laboratory. Available from: [Link]
NIST. Pentanoic acid, 2-ethyl-2-methyl-, methyl ester. Available from: [Link]
Organic Syntheses. (r)-3-hydroxy-4-methylpentanoic acid. Available from: [Link]
A Head-to-Head Comparison of (2S)-2-(methylamino)pentanoic Acid and Structurally Similar Compounds for Researchers and Drug Development Professionals
In the landscape of drug discovery and development, the nuanced modification of bioactive molecules can lead to profound differences in their pharmacological profiles. This guide provides a detailed head-to-head comparis...
Author: BenchChem Technical Support Team. Date: February 2026
In the landscape of drug discovery and development, the nuanced modification of bioactive molecules can lead to profound differences in their pharmacological profiles. This guide provides a detailed head-to-head comparison of (2S)-2-(methylamino)pentanoic acid, also known as N-methyl-L-norvaline, with its close structural analogs. As a senior application scientist, my goal is to synthesize the available technical data and provide field-proven insights to assist researchers in making informed decisions for their discovery programs. This document is structured to provide a comprehensive overview, from molecular properties to potential therapeutic applications and the experimental methodologies required for their evaluation.
Introduction to (2S)-2-(methylamino)pentanoic Acid and Its Analogs
(2S)-2-(methylamino)pentanoic acid is a derivative of the non-proteinogenic amino acid (S)-2-aminopentanoic acid, more commonly known as L-norvaline. The key structural difference is the methylation of the alpha-amino group. This seemingly minor modification is a common strategy in medicinal chemistry to enhance the pharmacokinetic properties of amino acids and peptides, including increased metabolic stability and improved membrane permeability[1][2][3].
This guide will focus on a comparative analysis of (2S)-2-(methylamino)pentanoic acid against its parent compound, L-norvaline, and other relevant pentanoic acid derivatives. The comparison will be grounded in their known and inferred biological activities, with a focus on arginase inhibition, immunosuppression, and potential applications in cardiovascular and neurological disorders.
At a Glance: Physicochemical Properties
A molecule's biological activity is intrinsically linked to its physicochemical properties. The introduction of a methyl group to the primary amine of L-norvaline is expected to increase its lipophilicity, which can have significant implications for its absorption, distribution, metabolism, and excretion (ADME) profile.
Compound
IUPAC Name
Synonyms
Molecular Formula
Molecular Weight ( g/mol )
Predicted logP
(2S)-2-(methylamino)pentanoic acid
(2S)-2-(methylamino)pentanoic acid
N-methyl-L-norvaline
C₆H₁₃NO₂
131.17
~1.3
(S)-2-aminopentanoic acid
(S)-2-aminopentanoic acid
L-norvaline
C₅H₁₁NO₂
117.15
~0.4
2-methylpentanoic acid
2-methylpentanoic acid
-
C₆H₁₂O₂
116.16
~1.8
Note: Predicted logP values are estimations and can vary based on the algorithm used. The trend of increased lipophilicity with N-methylation is the key takeaway.
The increased lipophilicity of N-methyl-L-norvaline suggests it may have improved oral bioavailability and central nervous system (CNS) penetration compared to L-norvaline[4][5]. However, this must be experimentally verified.
Core Biological Activity: Arginase Inhibition
A primary biological target of L-norvaline is the enzyme arginase[6][7]. Arginase competes with nitric oxide synthase (NOS) for their common substrate, L-arginine. By inhibiting arginase, L-norvaline increases the bioavailability of L-arginine for NOS, leading to enhanced nitric oxide (NO) production[7]. This mechanism is the basis for its potential therapeutic effects in conditions associated with endothelial dysfunction, such as hypertension[7].
Experimental Workflow: Comparative In Vitro Arginase Inhibition Assay
To definitively compare the arginase inhibitory potential of (2S)-2-(methylamino)pentanoic acid and L-norvaline, a robust in vitro enzyme inhibition assay is essential.
Caption: Workflow for a comparative in vitro arginase inhibition assay.
The arginase-inhibiting properties of L-norvaline have been shown to produce antihypertensive effects in animal models, such as spontaneously hypertensive rats (SHRs)[6]. The increased NO production leads to vasodilation and a reduction in blood pressure.
Given that N-methyl-L-norvaline is also an arginase inhibitor, it is hypothesized to share these antihypertensive properties[8]. The potentially enhanced pharmacokinetic profile of the N-methylated compound could translate to greater in vivo potency or a longer duration of action. A direct comparative study in an animal model of hypertension is necessary to validate this hypothesis.
Experimental Protocol: Evaluation of Antihypertensive Effects in Spontaneously Hypertensive Rats (SHRs)
This protocol outlines a study to compare the antihypertensive effects of (2S)-2-(methylamino)pentanoic acid and L-norvaline in a well-established animal model of hypertension.
Caption: Experimental design for a comparative antihypertensive study in SHRs.
Immunology: Immunosuppressive Potential
Derivatives of 2-aminopentanoic acid have been investigated for their immunosuppressive activities. This suggests a potential role for these compounds in the management of autoimmune diseases or in preventing organ transplant rejection. The precise mechanism of this immunosuppressive action is an area of active research but may involve the modulation of T-cell proliferation and function.
The impact of N-methylation on immunosuppressive activity is another critical area for investigation. A standard method to assess this is the Mixed Lymphocyte Reaction (MLR) assay, which mimics the initial stages of the alloimmune response.
Experimental Protocol: Mixed Lymphocyte Reaction (MLR) for Immunosuppressive Activity
This protocol describes an in vitro assay to compare the immunosuppressive effects of (2S)-2-(methylamino)pentanoic acid and L-norvaline on T-cell proliferation.
Caption: Workflow of a Mixed Lymphocyte Reaction (MLR) assay.
Neurological Applications and Safety Considerations
L-norvaline has shown some promise in preclinical models of Alzheimer's disease, where it has been observed to reduce β-amyloid plaques and neuroinflammation[9]. However, there are also conflicting reports regarding its potential for neurotoxicity, with some in vitro studies suggesting it can be detrimental to brain cells. This controversy highlights the need for careful dose-response studies and a thorough evaluation of the therapeutic window for any norvaline-based therapeutic.
The N-methylation of L-norvaline could potentially influence its neurological effects. The increased lipophilicity might lead to greater brain penetration, which could either enhance its neuroprotective effects or exacerbate any potential neurotoxicity. Therefore, a careful evaluation of the neuropharmacological and safety profile of (2S)-2-(methylamino)pentanoic acid is paramount.
Synthesis of (2S)-2-(methylamino)pentanoic Acid
For researchers interested in synthesizing (2S)-2-(methylamino)pentanoic acid for their own investigations, a common route involves the reductive amination of a suitable keto-acid or the direct methylation of L-norvaline. A detailed, step-by-step protocol for the N-methylation of L-norvaline is provided below.
Experimental Protocol: Synthesis of (2S)-2-(methylamino)pentanoic acid from (S)-2-aminopentanoic acid
Caption: A general synthetic workflow for N-methylation of L-norvaline.
Summary and Future Directions
This guide has provided a comparative overview of (2S)-2-(methylamino)pentanoic acid and its structural analogs, with a primary focus on L-norvaline. While the N-methylated derivative holds theoretical advantages in terms of its pharmacokinetic profile, a clear picture of its comparative efficacy and safety requires direct experimental evidence.
Key Takeaways for Researchers:
(2S)-2-(methylamino)pentanoic acid is a promising derivative of L-norvaline that warrants further investigation, particularly in the areas of cardiovascular and immune-related disorders.
The N-methyl group is expected to enhance lipophilicity and metabolic stability, which could translate to improved in vivo performance.
Direct head-to-head experimental comparisons are crucial to determine if these theoretical advantages result in a superior therapeutic profile.
The provided experimental protocols offer a starting point for researchers to conduct these vital comparative studies.
The field of amino acid-based therapeutics continues to evolve, and the strategic modification of these fundamental building blocks remains a powerful tool in the development of novel and improved medicines. The thorough investigation of compounds like (2S)-2-(methylamino)pentanoic acid is a critical step in this ongoing endeavor.
References
Di Gioia, M. L., Leggio, A., Malagrinò, F., Romio, E., Siciliano, C., & Liguori, A. (2016). N-Methylated α-Amino Acids and Peptides: Synthesis and Biological Activity. Mini-Reviews in Medicinal Chemistry, 16(9), 683-690. [Link]
Sharma, A., Kumar, V., & Kumar, R. (2015). The effect of N-methylation of amino acids (Ac-X-OMe) on solubility and conformation: a DFT study. Organic & Biomolecular Chemistry, 13(42), 10562-10571. [Link]
Biron, E., Chatterjee, J., Ovadia, O., Langenegger, D., Brueggen, J., Hoyer, D., ... & Kessler, H. (2008). Improving oral bioavailability of peptides by multiple N-methylation: somatostatin analogues. Angewandte Chemie International Edition, 47(14), 2595-2599. [Link]
Aapptec. (n.d.). N-Methyl Amino Acids. Retrieved from [Link]
Pokrovskiy, M. V., Korokin, M. V., Tsepeleva, S. A., Pokrovskaya, T. G., Gureev, V. V., Konovalova, E. A., ... & Gudyrev, O. S. (2011). Arginase inhibitor in the pharmacological correction of endothelial dysfunction. International Journal of Hypertension, 2011. [Link]
Sharma, A., Kumar, V., & Kumar, R. (2015). The effect of N-methylation of amino acids (Ac-X-OMe) on solubility and conformation: a DFT study. Organic & Biomolecular Chemistry, 13(42), 10562-10571. [Link]
Polis, B., & Samson, A. O. (2018). L-Norvaline reverses cognitive decline and synaptic loss in a murine model of Alzheimer's disease. Neurobiology of aging, 67, 19-31. [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Content Type: Publish Comparison Guide
Audience: Senior Peptide Chemists, Medicinal Chemists, and Drug Discovery Leads.
Executive Summary: The Steric Trade-Off
N-methyl-L-norvaline (N-Me-Nor) represents a critical "middle ground" in peptidomimetic design. Unlike its proteinogenic counterpart (Valine) or its non-methylated analog (L-Norvaline), N-Me-Nor offers a specific linear side-chain topology combined with backbone N-methylation. This modification is deployed primarily to block proteolytic degradation and induce membrane permeability by disrupting hydrogen bond networks.
However, the reproducibility of results involving N-Me-Nor is frequently compromised by two factors:
Synthetic Failure: The steric bulk of the N-methyl group drastically reduces the coupling efficiency of the next incoming amino acid, leading to deletion sequences often missed by standard QC.
Enantiomeric Drift: The methylation process or subsequent activation can lead to racemization, altering the 3D topology of the resulting pharmacophore.
This guide provides the protocols and comparative data necessary to reproduce high-purity results with N-Me-Nor.
Part 1: The Reproducibility Crisis in N-Methylation
The "Difficult Coupling" Phenomenon
In standard Fmoc solid-phase peptide synthesis (SPPS), a primary amine attacks an activated ester. When N-Me-Nor is the N-terminal residue, the nucleophile is a secondary amine shielded by a methyl group.
The Failure Mode: Standard reagents (HBTU/HCTU) often result in <20% coupling efficiency for the subsequent residue.
The Detection Gap: The standard Kaiser (Ninhydrin) test relies on primary amines. It yields a false negative (indicating complete coupling) on secondary amines because it cannot react to form Ruhemann’s purple. You must use the Chloranil test.
Comparative Performance: N-Me-Nor vs. Alternatives
The following table compares N-Me-Nor against its structural analogs regarding synthesis difficulty and resulting peptide stability.
Table 1: Comparative Physicochemical Profile
Feature
L-Norvaline (L-Nor)
N-Methyl-L-Norvaline (N-Me-Nor)
N-Methyl-L-Valine (N-Me-Val)
Primary Utility
Arginase Inhibition, Metabolic Probe
Proteolytic Stability, Conformational Constraint
Beta-sheet disruption, Maximum Steric Constraint
Side Chain
Linear (Propyl)
Linear (Propyl)
Branched (Isopropyl)
Coupling Difficulty
Low (Standard Fmoc)
High (Requires HATU/HOAt)
Very High (Beta-branching + N-Me)
Proteolytic Stability
Low (<30 min t1/2 in serum)
High (>4 hrs t1/2 in serum)
High (>4 hrs t1/2 in serum)
Racemization Risk
Low
Moderate (During activation)
High
QC Detection
Kaiser Test (Blue)
Chloranil Test (Blue)
Chloranil Test (Blue)
Key Insight: N-Me-Nor is often preferred over N-Me-Val because the linear side chain provides slightly less steric hindrance during synthesis, allowing for better yields while still providing the backbone protection of the N-methyl group.
Part 2: Visualizing the Mechanism
The following diagram illustrates why N-Me-Nor succeeds biologically (protease resistance) but fails synthetically (steric clash), and the specific workflow required to validate it.
Caption: Figure 1. The N-Me-Nor workflow highlights the necessity of Chloranil testing to avoid false negatives common with Kaiser tests due to secondary amine hindrance.
Part 3: Validated Experimental Protocols
To ensure reproducibility, do not rely on automated synthesizer defaults. Use this manual intervention protocol for the step involving N-Me-Nor.
Protocol A: High-Efficiency Coupling to N-Me-Nor
Use this protocol when coupling the NEXT amino acid onto the N-Me-Nor residue.
Reagent Selection:
Activator: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is mandatory. HBTU/HCTU are insufficient.
Base: HOAt (1-Hydroxy-7-azabenzotriazole) added as a supplement (0.1 M) improves kinetics.
Solvent: DMF (Dimethylformamide).
Stoichiometry: Use 5 equivalents of Fmoc-AA, 4.9 eq HATU, and 10 eq DIEA.
Reaction Conditions:
Double Coupling: Perform the coupling twice.
Time: 2 hours per coupling (vs. standard 30 mins).
Temperature: 50°C (Microwave) or 60°C (Conventional heating). Note: High temp is critical to overcome the energy barrier of the N-methyl steric clash.
Validation (The Checkpoint):
Wash resin 3x with DCM.
Perform Chloranil Test : Add 2 drops of 2% acetaldehyde in DMF and 2 drops of 2% chloranil in DMF to a resin sample.
Result: Dark Blue = Secondary amine present (Incomplete coupling). Colorless/Yellow = Complete.
Protocol B: Post-Synthesis Quality Control (Chiral Purity)
N-methyl amino acids are prone to racemization during synthesis. Standard C18 HPLC will not separate enantiomers.
Hydrolysis: Hydrolyze a small peptide aliquot (6N HCl, 110°C, 24h).
Derivatization: React hydrolysate with FDAA (Marfey’s Reagent).
Analysis:
Column: C18 Reverse Phase (Marfey's derivatives are diastereomers and separate on standard columns).
Elution: Linear gradient 10-60% Acetonitrile in 0.1% TFA.
Criteria: The D-isomer of N-Me-Nor typically elutes after the L-isomer. Acceptable purity is >98% ee.
Part 4: Data & Performance Benchmarks
When incorporating N-Me-Nor, researchers should anticipate the following deviations from standard peptide behavior.
Table 2: Expected Yields and Stability
Metric
Standard Peptide (L-Nor)
N-Methylated Peptide (N-Me-Nor)
Notes
Coupling Yield (Single)
>99.5%
65 - 80%
Requires double coupling to reach >98%.
Serum Half-Life (t1/2)
~20 minutes
>240 minutes
N-methylation blocks protease access to the amide bond.
May show split peaks on HPLC due to slow cis/trans isomerization.
Technical Note on HPLC Analysis:
Do not mistake "split peaks" in your final HPLC trace for impurities immediately. N-methylated peptides often exist as slowly interconverting cis/trans isomers around the N-methyl amide bond. Run the HPLC at 60°C; if the peaks coalesce into one, it is a conformational isomer, not a chemical impurity.
References
Chatterjee, J., et al. (2013). "N-Methylation of Peptides: A New Perspective in Medicinal Chemistry." Accounts of Chemical Research. (Review of stability and permeability benefits).
Teixidó, M., et al. (2005). "Solid-phase synthesis and characterization of N-methyl-rich peptides."[1][2] Journal of Peptide Science. (Seminal work on coupling difficulties and HATU/HOAt solutions).
Biron, E., et al. (2006). "Optimized selective N-methylation of peptides on solid support."[1] Journal of Peptide Science. (Methodology for synthesizing N-Me-Nor on resin).
Marfey, P. (1984). "Determination of D-amino acids in peptides and proteins." Carlsberg Research Communications. (The gold standard protocol for determining enantiomeric purity of N-methyl amino acids).
Coste, J., et al. (1990). "PyBOP: A new peptide coupling reagent devoid of toxic by-products." Tetrahedron Letters. (Comparison of coupling reagents for difficult sequences).
Senior Scientist Note: While amino acids are often viewed as benign "biological" reagents,
-methylated derivatives like (2S)-2-(methylamino)pentanoic acid possess specific chemical properties that dictate strict segregation protocols. The primary risk in disposal is not acute toxicity, but chemical incompatibility leading to the formation of carcinogenic byproducts.
Hazard Profile (GHS Classification)
Based on structural analogs and functional group analysis:
Respiratory Irritation: Category 3 (May cause respiratory irritation).
Acute Toxicity: Low acute toxicity, but data is limited. Treat as a "Research Chemical of Unknown Toxicity."
The Critical Segregation Rule (The "Nitrosamine Hazard")
This compound contains a secondary amine functional group.
Mechanism: In the presence of nitrosating agents (e.g., Nitrites, Nitrous Acid, Nitric Acid), secondary amines undergo
-nitrosation to form -nitrosamines .
Risk: Many
-nitrosamines are potent carcinogens.
Operational Directive:NEVER dispose of this compound in waste containers containing strong oxidizing acids (specifically Nitric Acid) or nitrite salts.
Waste Stream Decision Matrix
The following protocol defines the correct waste stream based on the physical state and solvent composition of the material.
Figure 1: Decision matrix for categorizing (2S)-2-(methylamino)pentanoic acid waste streams.
Detailed Disposal Protocols
Scenario A: Solid Waste (Pure Compound)
Applicable to: Expired shelf stock, contaminated solids, spill cleanup residues.
Container: Use a wide-mouth High-Density Polyethylene (HDPE) jar or double-bag in thick (6-mil) polyethylene bags.
Labeling:
Chemical Name: (2S)-2-(methylamino)pentanoic acid.
Constituents: 100%.
Hazard Checkbox: Irritant.
RCRA Code: None (Non-Regulated Chemical Waste), unless mixed with listed solvents.
Disposal Path: Lab Pack for high-temperature incineration.
Scenario B: Liquid Organic Waste (HPLC/Synthesis)
Applicable to: Reaction mixtures, HPLC eluents (Acetonitrile/Methanol).
Container: HDPE or Glass solvent carboy (Safety Coated).
Compatibility Check: Ensure the carboy does not contain oxidizing acids (Nitric, Perchloric) or active metals.
Labeling:
List all solvents (e.g., Acetonitrile 50%, Water 49%,
Prohibition: Do not pour down the sanitary sewer. While amino acids are biodegradable, research-grade derivatives often lack sufficient ecotoxicity data to justify drain disposal under local municipal codes.
Neutralization: If the solution is highly acidic or basic due to additives, adjust pH to 5–9 before aggregating.
Container: Standard aqueous waste carboy.
Spill Cleanup & Emergency Procedures
Pre-requisite: Wear nitrile gloves, safety goggles, and a lab coat. If handling >50g of dry powder, use a dust mask (N95) or work in a fume hood.
Step
Action
Rationale
1. Isolate
Demarcate the area. Notify nearby personnel.
Prevents tracking of the chemical into clean zones.
If liquid: Dike with absorbent pads. If solid: Cover with damp paper towels (to prevent dust).
Minimizes aerosolization of the irritant powder.
3. Clean
Solid: Scoop carefully into a disposable container. Liquid: Absorb with vermiculite or chem-pads.
Mechanical removal reduces chemical load before washing.
4. Decontaminate
Wash the surface with water and mild detergent.
Amino acids are water-soluble; simple washing is effective.
5. Dispose
Place all cleanup materials (gloves, pads) into Scenario A (Solid Waste).
Contaminated debris is treated as chemical waste.
Regulatory & Compliance Data
RCRA Status (USA)
Under the Resource Conservation and Recovery Act (RCRA):
P-List/U-List: Not listed.
Characteristic Waste: Not ignitable, corrosive, or reactive in pure form.
Classification: Non-RCRA Regulated Chemical Waste.
Note: If dissolved in a solvent like Methanol (F003) or Acetonitrile, the mixture becomes a hazardous waste based on the solvent's characteristics.
Storage for Disposal
Store Away From: Nitric Acid, Perchlorates, Permanganates.[3]
Shelf Life: Stable.[2][4] Does not form peroxides.[4]
References
National Center for Biotechnology Information (NCBI). (n.d.). PubChem Compound Summary for CID 145995, N-Methyl-L-norvaline. PubChem. Retrieved February 7, 2026, from [Link]
United States Environmental Protection Agency (EPA). (2023). List of Lists: Consolidated List of Chemicals Subject to the Emergency Planning and Community Right-To-Know Act (EPCRA), CERCLA and Section 112(r) of the Clean Air Act. Retrieved February 7, 2026, from [Link]
University of Illinois Division of Research Safety. (2019). Chemical Compatibility and Segregation. (Source for amine/oxidizer incompatibility rules). Retrieved February 7, 2026, from [Link]